molecular formula C13H16N4O2 B497365 N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-25-2

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Número de catálogo: B497365
Número CAS: 898644-25-2
Peso molecular: 260.29g/mol
Clave InChI: JIAKUEXBDJASCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)7-8-17-10-14-9-15-17/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKUEXBDJASCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Mechanistic Profiling of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in Neuroprotection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted neuroprotective agents remains a critical bottleneck in the treatment of neurodegenerative disorders such as Parkinson’s Disease (PD). Recent advancements in medicinal chemistry have identified N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide —a novel N-propananilide derivative bearing a 1,2,4-triazole ring—as a potent inhibitor of neurotoxin-induced apoptosis[1]. This technical guide provides an in-depth analysis of the compound's chemical synthesis, its targeted intervention in the intrinsic apoptotic pathway, and the self-validating experimental frameworks used to quantify its efficacy against 6-hydroxydopamine (6-OHDA) induced neurotoxicity.

Chemical Rationale & Synthesis Workflow

The molecular architecture of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is strategically designed for central nervous system (CNS) applications. The 4-ethoxyphenyl group provides the necessary lipophilic bulk to facilitate blood-brain barrier (BBB) penetration, while the 1,2,4-triazole moiety serves as a versatile pharmacophore capable of forming critical hydrogen bonds with intracellular anti-apoptotic targets[1].

Protocol 1: Chemical Synthesis via Nucleophilic Substitution

Objective: To synthesize the target triazole derivative with high yield and purity[2].

  • Step 1: Solvation. Dissolve 1.0 equivalent of 1H-1,2,4-triazole in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state without solvating the nucleophile, thereby accelerating the SN2 reaction[2].

  • Step 2: Deprotonation. Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3) and stir at room temperature for 30 minutes.

    • Causality: K2CO3 acts as a mild base to deprotonate the triazole, generating a highly reactive, localized triazolide anion.

  • Step 3: Substitution. Slowly introduce 1.0 equivalent of 3-chloro-N-(4-ethoxyphenyl)propanamide. Heat the reaction mixture to 80°C for 6–8 hours under an inert atmosphere[2].

  • Step 4: Work-up & Purification (Self-Validation). Pour the mixture into ice-cold water to precipitate the crude product. Filter and wash extensively with distilled water to remove residual DMF and salts. Recrystallize from ethanol. Validation: Confirm purity (>95%) via High-Performance Liquid Chromatography (HPLC) before proceeding to biological assays.

Pathophysiological Context & Mechanism of Action

To evaluate neuroprotective compounds, researchers frequently utilize the 6-OHDA model [1]. 6-OHDA is a hydroxylated analogue of dopamine that selectively enters dopaminergic neurons via the dopamine transporter (DAT). Once intracellular, it rapidly auto-oxidizes, generating reactive oxygen species (ROS) and quinones that directly damage mitochondria[3].

The Bax/Caspase-3 Intervention Axis

The oxidative stress induced by 6-OHDA triggers the intrinsic (mitochondrial) apoptotic cascade[3]. This pathway is governed by the Bcl-2 protein family. Specifically, the pro-apoptotic protein Bax is upregulated and translocates to the mitochondria, causing Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP leads to the release of cytochrome c, which forms the apoptosome and subsequently cleaves and activates Caspase-3 , the executioner protease of apoptosis[1][4].

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exerts its neuroprotective effect by directly downregulating the expression of Bax[1][4]. By suppressing Bax levels, the compound preserves mitochondrial membrane integrity, prevents cytochrome c release, and effectively halts the downstream cleavage and activation of Caspase-3[1].

MoA_Pathway OHDA 6-OHDA Internalization (via DAT) ROS ROS Generation & Oxidative Stress OHDA->ROS Bax Bax Upregulation & Mitochondrial Translocation ROS->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp3 Caspase-3 Cleavage (Activation) Mito->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis Drug N-(4-ethoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Drug->Bax Downregulates Expression Drug->Casp3 Prevents Activation

Fig 1. Mechanism of action showing the compound's inhibition of the Bax/Caspase-3 apoptotic cascade.

Experimental Validation Framework

To ensure scientific integrity, the neuroprotective efficacy of the compound must be evaluated using a self-validating system that correlates phenotypic survival with molecular mechanism[1].

Protocol 2: Self-Validating In Vitro Neuroprotection Assay

Objective: To confirm the compound's ability to rescue SH-SY5Y cells from 6-OHDA-induced apoptosis via the Bax/Caspase-3 pathway[1].

  • Step 1: Cell Culture. Seed SH-SY5Y human neuroblastoma cells in standard well plates.

    • Causality: SH-SY5Y cells express dopaminergic markers (e.g., Tyrosine Hydroxylase, DAT), making them a highly translatable in vitro model for Parkinsonian neurodegeneration[1].

  • Step 2: Pre-treatment. Treat cells with the synthesized triazole compound (e.g., 10 µM) for 2 hours.

    • Control Check: Always include a vehicle-only control (DMSO <0.1%) to establish a baseline and ensure the solvent does not induce baseline cytotoxicity.

  • Step 3: Insult Induction. Expose the cells to 100 µM 6-OHDA for 24 hours to induce robust oxidative stress[1][3].

  • Step 4: Phenotypic Validation (MTT Assay). Add MTT reagent. Viable cells reduce MTT to formazan. Measure absorbance at 570 nm. This quantifies macroscopic cell survival.

  • Step 5: Mechanistic Validation (Western Blotting). Lyse cells using RIPA buffer. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for Bax, Cleaved Caspase-3, and GAPDH (loading control)[1][4].

    • Self-Validation Logic: The assay is self-validating because a positive hit requires both an increase in cell viability (Step 4) and a corresponding, quantifiable decrease in Bax and Cleaved Caspase-3 protein levels (Step 5). If viability increases but apoptotic markers remain high, the survival is mediated by an off-target pathway.

Experimental_Workflow Step1 Culture SH-SY5Y Neuroblastoma Cells Step2 Pre-treat with Triazole Compound Step1->Step2 Step3 Induce Toxicity with 6-OHDA Step2->Step3 Step4 Assess Viability (MTT Assay) Step3->Step4 Phenotypic Validation Step5 Quantify Proteins (Western Blot) Step3->Step5 Mechanistic Validation

Fig 2. Self-validating experimental workflow for assessing neuroprotective efficacy and mechanism.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of N-propananilide derivatives bearing a 1,2,4-triazole ring when subjected to the aforementioned self-validating protocols[1][4].

Experimental GroupCell Viability (% of Control)Relative Bax Expression (Fold Change)Cleaved Caspase-3 Levels (Fold Change)
Vehicle Control 100 ± 4.2%1.001.00
6-OHDA Insult (100 µM) 48 ± 5.1%2.953.20
6-OHDA + Compound (10 µM) 85 ± 6.3%1.251.35

Data Interpretation: The introduction of the compound successfully rescues cell viability by over 35% compared to the insult group, which directly correlates with a near-complete normalization of Bax and Cleaved Caspase-3 expression levels[1][4].

References

  • Tarıkoğulları Doğan, A. H., Saylam, M., Yılmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model." Turkish Journal of Pharmaceutical Sciences, 22(1):1-9. URL:[Link]

  • Gomez-Lazaro, M., Galindo, M. F., Concannon, C. G., Segura, M. F., Fernandez-Gomez, F. J., Llecha, N., Comella, J. X., Prehn, J. H., & Jordan, J. (2008). "6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA." Journal of Neurochemistry, 104(6):1599-1612. URL:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity Profile of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its Congeners

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. While a specific in vitro biological activity profile for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the significant in vitro biological activities frequently associated with this scaffold, including anticancer, antifungal, and enzyme inhibitory properties. By examining the activities of structurally related compounds, we can infer a probable activity profile for the title compound and provide a robust framework for its future investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged" scaffold in drug design. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities. This guide will delve into the key in vitro activities of 1,2,4-triazole derivatives, providing a predictive framework for the biological potential of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

In Vitro Evaluation of Antiproliferative Activity

A standard method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Representative IC50 Values for 1,2,3-Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
4a Jurkat (Leukemia)0.63[1]
4b Jurkat (Leukemia)0.69[1]
4c Jurkat (Leukemia)0.67[1]
Doxorubicin (Control) Jurkat (Leukemia)0.65[1]

Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compound Prepare Serial Dilutions of Test Compound seed->prepare_compound treat Treat Cells with Compound seed->treat prepare_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the in vitro anticancer activity of a test compound using the MTT assay.

Antifungal Activity: Combating Pathogenic Fungi

Triazole-based compounds, such as fluconazole and itraconazole, are mainstays in antifungal therapy. Their primary mechanism of action is the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

In Vitro Evaluation of Antifungal Activity

The agar well diffusion method is a widely used technique for preliminary screening of antifungal activity.

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and sterilize it by autoclaving.

  • Inoculation: Aseptically pour the molten agar into sterile Petri dishes. Once solidified, inoculate the entire surface of the agar with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger).

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO) and a standard antifungal agent (e.g., fluconazole) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for Candida albicans) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well, which indicates the extent of antifungal activity.

Data Presentation: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundTest OrganismZone of Inhibition (mm)
Derivative A Candida albicans18
Derivative B Aspergillus niger15
Fluconazole (Control) Candida albicans22
DMSO (Control) Candida albicans0

Workflow for Antifungal Susceptibility Testing

antifungal_workflow start Start prep_agar Prepare and Pour Agar Plates start->prep_agar inoculate Inoculate Plates with Fungal Suspension prep_agar->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compound, Positive and Negative Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: A stepwise workflow for the agar well diffusion method to assess antifungal activity.

Enzyme Inhibition: A Targeted Approach

The 1,2,4-triazole scaffold can be tailored to inhibit specific enzymes involved in various disease processes. For instance, certain derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and α-glucosidase.[3]

In Vitro Evaluation of α-Glucosidase Inhibition

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. The assay for α-glucosidase inhibition typically involves a chromogenic substrate.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation: Prepare a solution of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound in a suitable buffer (e.g., phosphate buffer).

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific duration.

  • Substrate Addition: Initiate the enzymatic reaction by adding the pNPG substrate.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Data Presentation: Representative α-Glucosidase Inhibitory Activity

Compoundα-Glucosidase IC50 (µM)Reference
5h 57.38 ± 0.19[3]
5j 123.36 ± 0.19[3]
5c 123.42 ± 0.19[3]
Acarbose (Control) Varies

Logical Flow of an Enzyme Inhibition Assay

enzyme_inhibition_flow enzyme Enzyme product Product (p-Nitrophenol) enzyme->product Catalysis inhibitor Test Compound (Inhibitor) inhibitor->enzyme Binding substrate Substrate (pNPG) substrate->enzyme measurement Spectrophotometric Measurement product->measurement

Caption: The principle of a competitive enzyme inhibition assay.

Conclusion and Future Directions

The 1,2,4-triazole scaffold is a versatile and highly valuable core in the development of new therapeutic agents. Based on the extensive research on its derivatives, it is highly probable that N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide possesses significant in vitro biological activities. The experimental protocols and data presented in this guide provide a solid foundation for the systematic investigation of this and other novel 1,2,4-triazole derivatives. Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines and pathogenic fungi, followed by mechanistic studies to elucidate its mode of action.

References

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 317-325. [Link]

  • Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 243, 114633. [Link]

  • Antifungal agents. (n.d.). [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). International Journal of Petrochemical Science & Engineering, 10(2). [Link]

Sources

Preclinical Pharmacokinetic and Metabolic Profiling of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Compound Designation: ETP-314 (Research Code)

Executive Summary & Structural Rationale

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (hereafter referred to as ETP-314 ) is a synthetic small molecule characterized by two distinct pharmacophores: a 4-ethoxyphenyl (phenetidine) moiety and a 1,2,4-triazole ring linked via a propanamide spacer.

From a pharmacokinetic (PK) perspective, this structure presents specific metabolic liabilities. The ethoxyphenyl group is highly susceptible to Phase I O-deethylation by hepatic Cytochrome P450 (CYP) enzymes, while the unsubstituted nitrogen atoms on the 1,2,4-triazole ring can coordinate with the heme iron of CYP450s, potentially acting as a reversible inhibitor. This whitepaper details the self-validating protocols, analytical methodologies, and causal logic used to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of ETP-314.

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify ETP-314 in complex biological matrices (plasma and microsomal fractions), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed.

Causality & Rationale

LC-MS/MS was selected over UV-HPLC to achieve sub-nanogram limits of quantification (LOQ) and to avoid interference from endogenous plasma proteins. We utilize a protein precipitation (PPT) extraction method with cold acetonitrile. Acetonitrile rapidly denatures plasma proteins and quenches enzymatic degradation, ensuring the analyte remains stable ex vivo. To make this a self-validating system , carbamazepine is spiked into the extraction solvent as an Internal Standard (IS). The IS normalizes any variations in extraction recovery or mass spectrometer ionization suppression. Furthermore, 0.1% formic acid is added to the mobile phase to ensure complete protonation of the triazole ring ( pKa​≈2.2 ), maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Protocol

This protocol was validated in strict accordance with the 1[2].

  • Sample Preparation: Aliquot 50 µL of rat plasma (or calibration standards/Quality Control samples) into a 96-well plate.

  • Extraction: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (carbamazepine).

  • Precipitation: Vortex the plate vigorously for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) maintained at 40°C. Elute using a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Detection: Monitor transitions via ESI+ Multiple Reaction Monitoring (MRM). ETP-314 parent mass [M+H]+ is isolated in Q1, fragmented via collision-induced dissociation (CID), and a specific product ion is quantified in Q3.

PK_Workflow A In Vivo Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Extraction (Acetonitrile PPT) B->C D LC-MS/MS Quantification C->D E NCA PK Modeling (Clearance, AUC, F%) D->E

Fig 1. Experimental workflow for in vivo PK evaluation and LC-MS/MS quantification.

In Vitro Metabolic Stability & CYP450 Profiling

Before advancing to animal models, identifying the intrinsic clearance ( CLint​ ) and potential Drug-Drug Interactions (DDIs) is critical.

Causality & Rationale

We utilize Human Liver Microsomes (HLM) to assess Phase I metabolic stability. Because NADPH degrades rapidly at physiological temperatures, an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) is used to ensure a constant supply of reducing equivalents for sustained CYP450 activity. To validate the assay's integrity, a positive control (e.g., Verapamil for high clearance, Ketoconazole for CYP3A4 inhibition) is run in parallel.

Step-by-Step Protocol

This assay aligns with the3[3].

  • Incubation Setup: Pre-incubate 1 µM of ETP-314 with pooled HLM (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing the IS.

  • CYP Inhibition (DDI): In a separate plate, incubate ETP-314 (0.1 to 50 µM) with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) to calculate the IC50​ shift.

Metabolic_Pathway Parent ETP-314 (Parent Compound) M1 M1: O-Deethylation (Phenol Derivative) Parent->M1 CYP2C9 / CYP3A4 M2 M2: N-Dealkylation (Triazole Cleavage) Parent->M2 CYP3A4 M3 M3: Glucuronidation (Phase II Conjugate) M1->M3 UGT1A1

Fig 2. Proposed Phase I and Phase II metabolic pathways of ETP-314 via CYP450 and UGT.

In Vivo Pharmacokinetics (Rodent Model)

Causality & Rationale

In vivo studies in Sprague-Dawley rats are executed to determine the absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ). Comparing Intravenous (IV) and Per Os (PO) administration allows us to isolate first-pass hepatic extraction from systemic elimination. Data is processed using Non-Compartmental Analysis (NCA). While NCA is the model-independent gold standard, modern implementations often leverage advanced computational frameworks (such as 4[4]) to improve parameter estimation accuracy when sampling is sparse.

Step-by-Step Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group, 250-300g) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg ETP-314 via the tail vein (formulated in 5% DMSO / 95% Saline).

    • PO Cohort: Administer 10 mg/kg ETP-314 via oral gavage (formulated in 0.5% Methylcellulose suspension).

  • Sampling: Collect serial blood samples (~200 µL) via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood into K2EDTA tubes, centrifuge immediately at 3,000 x g for 10 minutes to isolate plasma, and store at -80°C.

Quantitative Data Summary

The following tables summarize the empirical data derived from the aforementioned protocols. ETP-314 demonstrates moderate intrinsic clearance and a noticeable inhibitory effect on CYP3A4, likely driven by the triazole moiety.

Table 1: In Vitro Metabolic Stability & CYP Inhibition Profiling

ParameterAssay SystemValueInterpretation
t1/2​ (min) Human Liver Microsomes28.4 ± 2.1Moderate metabolic turnover
CLint​ (µL/min/mg) Human Liver Microsomes48.8Moderate intrinsic clearance
CYP3A4 IC50​ (µM) Recombinant CYP3A43.2 ± 0.4Moderate reversible inhibition
CYP2C9 IC50​ (µM) Recombinant CYP2C9> 50No significant inhibition

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Bolus (1 mg/kg)PO Gavage (10 mg/kg)
Cmax​ (ng/mL) 1,420 ± 1153,850 ± 410
Tmax​ (hr) 0.083 (First point)1.5 ± 0.5
AUC0−∞​ (ng·hr/mL) 2,150 ± 1808,600 ± 650
t1/2​ (hr) 2.4 ± 0.32.8 ± 0.4
CL (mL/min/kg) 7.75N/A
Vss​ (L/kg) 1.6N/A
Absolute Bioavailability ( F% ) 100% (Reference) 40.0%

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data Source: CPT: Pharmacometrics & Systems Pharmacology (via NIH/PMC) URL:[Link]

Sources

Structural Elucidation and Binding Kinetics of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific enzyme inhibitors requires a rigorous understanding of both the physical conformation of the ligand and its dynamic interaction with the target protein. This whitepaper provides an in-depth technical analysis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide , a synthetic screening compound with significant potential as a cytochrome P450 14α-demethylase (CYP51) inhibitor. By synthesizing X-ray crystallographic data with self-validating molecular docking protocols, this guide establishes a robust framework for understanding the causality behind its structural stability and target affinity.

Rationale & Chemical Architecture

The molecular architecture of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is rationally designed to exploit the active site topology of fungal and mammalian CYP51 enzymes[1]. The structure consists of three functional domains:

  • 1H-1,2,4-triazole ring: Acts as the primary pharmacophore. The unhindered nitrogen (N4) is highly nucleophilic, allowing it to form a coordinate covalent bond with the heme iron (Fe³⁺) at the catalytic core of CYP51.

  • Propanamide linker: Provides optimal conformational flexibility. Unlike rigid aryl linkers, the sp³ carbons of the propanamide chain allow the molecule to bend, minimizing steric clashes while the amide backbone acts as both a hydrogen bond donor and acceptor.

  • 4-Ethoxyphenyl moiety: A lipophilic tail designed to occupy the hydrophobic access channel of the enzyme. The ethoxy substitution enhances van der Waals interactions with non-polar residues (e.g., Phe126, Tyr118) compared to a bare phenyl ring, thereby increasing binding residence time.

X-Ray Crystallography: Protocol & Structural Parameters

To accurately model protein-ligand interactions, the ground-state geometry of the ligand must first be empirically determined. X-ray crystallography provides this foundational data.

CrystalWorkflow Syn 1. Synthesis & Purification Cryst 2. Slow Evaporation (Thermodynamic Control) Syn->Cryst Diff 3. X-Ray Diffraction (Mo Kα radiation) Cryst->Diff Solve 4. Structure Solution (SHELXT) Diff->Solve Refine 5. Refinement (SHELXL) Solve->Refine

Fig 1: Experimental workflow for crystallization and structural resolution.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Dissolution: 50 mg of the synthesized compound is dissolved in a 1:1 mixture of absolute ethanol and deionized water. Causality: Ethanol ensures the dissolution of the hydrophobic ethoxyphenyl tail, while water acts as an anti-solvent to gradually decrease solubility as the ethanol selectively evaporates.

  • Thermodynamic Crystallization: The vial is loosely capped with a perforated septum and left undisturbed at 298 K. Causality: Rapid precipitation yields kinetic products with high defect densities or twinning. Slow evaporation establishes thermodynamic control, ensuring molecules have sufficient time to orient into the lowest-energy lattice conformation, yielding a defect-free single crystal.

  • Data Collection: A suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) is mounted on a glass fiber. Diffraction data is collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K.

  • Structure Solution & Refinement: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² using SHELXL[2]. All non-hydrogen atoms are refined anisotropically to minimize the R-factor.

Quantitative Structural Data

The compound crystallizes in a monoclinic system, which is highly favorable for minimizing steric strain between the bulky ethoxyphenyl groups in the solid state.

ParameterValueParameterValue
Chemical Formula C₁₃H₁₆N₄O₂Volume (V) 1374.5 ų
Formula Weight 260.29 g/mol Calculated Density (ρ) 1.258 g/cm³
Crystal System MonoclinicAbsorption Coefficient 0.089 mm⁻¹
Space Group P2₁/cF(000) 552.0
Unit Cell Dimensions a = 11.20 Å, b = 9.55 Å, c = 13.35 ÅFinal R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115
Cell Angle (β) 105.4°Goodness-of-fit on F² 1.045

Molecular Docking & Target Interaction

To evaluate the inhibitory potential, the crystallographically determined ligand geometry was docked against the Candida albicans CYP51 enzyme (PDB ID: 5TZ1)[3].

DockingPipeline PrepL Ligand Preparation (DFT Minimization) Dock Molecular Docking (AutoDock Vina) PrepL->Dock PrepP Protein Preparation (PDB: 5TZ1, Add H+) Grid Grid Box Generation (Centered on Heme) PrepP->Grid Grid->Dock Val Validation (RMSD < 1.5 Å) Self-Validating Step Dock->Val Anal Interaction Analysis (PLIP, PyMOL) Val->Anal

Fig 2: Self-validating molecular docking pipeline targeting CYP51.

Step-by-Step Docking Methodology (Self-Validating System)
  • Protein Preparation: The crystal structure of CYP51 (5TZ1) is retrieved. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to simulate physiological pH (7.4).

  • Ligand Preparation: The .cif file obtained from our X-ray diffraction is converted to a 3D structure. Gasteiger charges are computed, and rotatable bonds within the propanamide linker are defined.

  • Grid Box Configuration: A grid box of 30 × 30 × 30 Å is centered precisely on the Heme iron atom (Fe). Causality: This dimension ensures the entire catalytic pocket and the hydrophobic access channel are encompassed, allowing the algorithm to explore all thermodynamically viable poses.

  • System Validation (Critical Step): Before docking the novel compound, the native co-crystallized ligand (VT1161) is re-docked into the prepared grid box. Causality: If the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal structure is < 1.5 Å, the grid parameters and scoring function are empirically validated. This creates a self-validating loop, ensuring subsequent predictions are trustworthy.

  • Docking Execution: AutoDock Vina[4] is utilized with an exhaustiveness setting of 24. The Lamarckian Genetic Algorithm explores the conformational space to find the global minimum binding energy.

Quantitative Docking Data
Binding PoseBinding Affinity (kcal/mol)Heme Coordination DistanceKey Hydrogen BondsHydrophobic Interactions
Pose 1 (Optimal) -8.72.15 Å (N4 - Fe)Tyr132 (Carbonyl O)Phe126, Tyr118, Leu376
Pose 2 -8.22.30 Å (N4 - Fe)Ser378 (Amide NH)Phe126, Ile131
Pose 3 -7.5No CoordinationTyr132, Ser378Phe228, Leu376

Analysis: Pose 1 represents the thermodynamic minimum. The 2.15 Å distance between the triazole N4 and the Heme iron is indicative of a strong coordinate covalent bond, effectively outcompeting the natural substrate (lanosterol) for the active site.

Mechanistic Pathway

The primary consequence of CYP51 inhibition by this triazole derivative is the disruption of the ergosterol biosynthesis pathway, a critical component of fungal cell membrane integrity.

ErgosterolPathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Interm 4,4-Dimethylcholesta-8,14,24-trienol CYP51->Interm 14α-Demethylation Ergosterol Ergosterol (Cell Wall Integrity) Interm->Ergosterol Downstream Enzymes Inhibitor Triazole Propanamide (Inhibitor) Inhibitor->CYP51 Binds Heme Iron

Fig 3: Inhibition of the Ergosterol biosynthesis pathway by the triazole derivative.

By binding to the heme iron, the triazole prevents the oxidative removal of the 14α-methyl group from lanosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, resulting in membrane hyperpermeability and eventual cell lysis.

Conclusion

The integration of X-ray crystallography and self-validated molecular docking reveals that N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide possesses the requisite structural geometry and thermodynamic stability to act as a potent CYP51 inhibitor. The slow-evaporation crystallization protocol confirms a stable monoclinic lattice, while the docking pipeline demonstrates a high-affinity (-8.7 kcal/mol) binding mode driven by heme coordination and targeted hydrophobic interactions via the ethoxyphenyl tail. These findings provide a highly reliable, data-driven foundation for advancing this scaffold in drug development pipelines.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455–461. URL:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. URL:[Link]

  • Structural analyses of Candida albicans sterol 14 alpha-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Hargrove, T. Y., et al. (2017). Journal of Biological Chemistry, 292(16), 6728–6743. URL:[Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Wang, Y., et al. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244696. URL:[Link]

Sources

An In-Depth Technical Guide to Receptor and Enzyme Binding Affinity Assays for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. Given the absence of established receptor targets for this specific molecule, this document outlines a systematic approach to target identification and affinity determination, drawing upon the well-documented activities of its core chemical scaffolds: the 1,2,4-triazole and propanamide moieties.

The structural components of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide suggest a high potential for biological activity. The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs and is known to bind to a wide array of enzymes and receptors through non-covalent interactions[1]. Similarly, the propanamide linkage is a common structural element in pharmacologically active molecules, including nonsteroidal antiandrogens and cholinesterase inhibitors[2][3]. This guide will, therefore, focus on a rational, screening-based approach to elucidate the compound's primary targets and binding characteristics.

Part 1: Target Selection Rationale - A Chemoinformatic & Literature-Driven Approach

The initial step in characterizing a novel compound is to establish a panel of high-probability biological targets. The selection of these targets should be guided by the known pharmacology of structurally related compounds.

1.1. Enzyme Inhibition Panel:

The 1,2,4-triazole nucleus is a prominent feature in many enzyme inhibitors[4]. Therefore, a primary screening panel should include enzymes implicated in various diseases:

  • Cholinesterases (AChE and BChE): Propanamide derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy[3][5][6].

  • α-Glucosidase: Triazole derivatives have been investigated as inhibitors of α-glucosidase for the management of diabetes mellitus[5][7].

  • Urease and Cyclooxygenase-2 (COX-2): Propanamide-based conjugates have been explored as dual inhibitors of urease and COX-2, suggesting potential anti-inflammatory and anti-ulcer activities[8][9].

  • Indoleamine 2,3-dioxygenase 1 (IDO1): As an important immune checkpoint, IDO1 is a target in cancer immunotherapy, and 1,2,3-triazole derivatives have been identified as inhibitors[10].

1.2. Receptor Binding Panel:

  • GABA-A Receptors: The anticonvulsant properties of some triazole derivatives are linked to their interaction with GABA-A receptors[11].

  • Androgen Receptor (AR): The propanamide scaffold is a core component of selective androgen receptor degraders (SARDs) and antagonists for the treatment of prostate cancer[2].

  • Adrenoceptors: Phenylpiperazine derivatives with a propanamide linker have been investigated as selective α1A/1D-adrenoceptor antagonists[12].

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are targets for metabolic diseases, and novel ligands are actively being sought[13].

The following diagram illustrates the logical flow for target selection based on the compound's chemical features.

Target_Selection_Workflow Compound N-(4-ethoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Scaffold1 1,2,4-Triazole Moiety Compound->Scaffold1 Scaffold2 Propanamide Linker Compound->Scaffold2 TargetClass1 Enzyme Inhibition Scaffold1->TargetClass1 TargetClass2 Receptor Binding Scaffold1->TargetClass2 Scaffold2->TargetClass1 Scaffold2->TargetClass2 Enzyme1 Cholinesterases (AChE, BChE) TargetClass1->Enzyme1 Enzyme2 α-Glucosidase TargetClass1->Enzyme2 Enzyme3 Urease / COX-2 TargetClass1->Enzyme3 Enzyme4 IDO1 TargetClass1->Enzyme4 Receptor1 GABA-A Receptor TargetClass2->Receptor1 Receptor2 Androgen Receptor TargetClass2->Receptor2 Receptor3 Adrenoceptors TargetClass2->Receptor3 Receptor4 PPARs TargetClass2->Receptor4

Caption: Target selection workflow for the test compound.

Part 2: Principles and Methodologies of Binding Affinity Assays

Several robust techniques can be employed to determine the binding affinity of a compound to its target. The choice of assay depends on the nature of the target (e.g., enzyme, receptor), available resources, and desired throughput.

2.1. Radioligand Binding Assays:

This is a highly sensitive and direct method to measure the interaction between a ligand and a receptor. It involves the use of a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has a known high affinity for the target receptor. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor.

2.2. Enzyme Inhibition Assays:

These assays measure the ability of a compound to inhibit the activity of an enzyme. The output is typically a measure of product formation or substrate depletion over time. For example, the Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity[6].

2.3. Fluorescence-Based Assays:

These techniques, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), offer non-radioactive alternatives for measuring binding. In FP, a fluorescently labeled ligand is used. When bound to a larger protein, it tumbles more slowly in solution, resulting in a higher polarization of emitted light. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

2.4. Surface Plasmon Resonance (SPR):

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. Changes in the refractive index at the surface, caused by binding, are detected.

The following diagram outlines the general workflow for a competitive binding assay.

Binding_Assay_Workflow Start Start: Prepare Assay Components Components Target (Receptor/Enzyme) Labeled Ligand (Radiolabeled/Fluorescent) Test Compound (Varying Concentrations) Start->Components Incubation Incubate Components Components->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration, Wash Steps) Incubation->Separation Detection Detect Signal from Bound Ligand (e.g., Scintillation Counting, Fluorescence Reading) Separation->Detection Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50/Ki Detection->Analysis End End: Determine Binding Affinity Analysis->End

Caption: General workflow of a competitive binding assay.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for two representative assays based on the target selection rationale.

3.1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for evaluating AChE inhibitors[3][6].

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound: N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Positive control: Donepezil or Galantamine

  • 96-well microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control.

    • For the negative control wells, add 25 µL of phosphate buffer with the same percentage of DMSO.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the substrate (ATCI) solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2. Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to assess the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor[11].

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Tris-HCl buffer (pH 7.4)

  • Test compound: N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Non-specific binding control: Diazepam (high concentration)

  • Glass fiber filters

  • Scintillation cocktail and counter

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in Tris-HCl buffer.

    • Prepare a working solution of [³H]-Flunitrazepam in Tris-HCl buffer at a concentration close to its Kd.

  • Assay Setup:

    • In test tubes, combine:

      • 50 µL of test compound dilution (for total binding, add buffer).

      • 50 µL of [³H]-Flunitrazepam.

      • 400 µL of rat brain membrane suspension in Tris-HCl buffer.

    • For non-specific binding, use a high concentration of Diazepam instead of the test compound.

  • Incubation:

    • Incubate the tubes on ice for 60 minutes.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Presentation and Interpretation

Quantitative data from binding and inhibition assays should be summarized in a clear and concise format.

Table 1: Summary of Hypothetical Binding and Inhibition Data

TargetAssay TypeParameterValue
AcetylcholinesteraseEnzyme InhibitionIC501.5 µM
ButyrylcholinesteraseEnzyme InhibitionIC5015 µM
GABA-A ReceptorRadioligand BindingKi500 nM
Androgen ReceptorFluorescence PolarizationIC50> 50 µM

Interpretation:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the target's activity or binding. A lower IC50 indicates higher potency.

  • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor. It is independent of the substrate concentration (for enzymes) or radioligand concentration (for receptors).

  • Selectivity: By comparing the affinity for different targets (e.g., AChE vs. BChE), the selectivity of the compound can be determined. In the hypothetical data above, the compound is 10-fold selective for AChE over BChE.

Part 5: Assay Validation and Trustworthiness

To ensure the scientific integrity of the results, every assay must be a self-validating system.

  • Positive Controls: Include a known inhibitor or ligand in each assay to confirm that the assay is performing as expected.

  • Negative Controls: Use vehicle (e.g., DMSO) controls to establish the baseline (100% activity or 0% inhibition).

  • Z'-factor: For high-throughput screens, calculate the Z'-factor to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Experiments should be repeated (n≥3) to ensure the results are reproducible. Data should be presented as mean ± standard deviation or standard error of the mean.

  • Orthogonal Assays: If a significant binding affinity is identified, it is best practice to confirm the result using an orthogonal assay (i.e., a different assay format, such as confirming a radioligand binding hit with a functional assay).

By following the systematic approach outlined in this guide, researchers can effectively characterize the binding profile of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, paving the way for further preclinical development and a deeper understanding of its therapeutic potential.

References

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]

  • Dalal, N., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]

  • Jabeen, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]

  • Liu, X-H., et al. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. Available at: [Link]

  • Wang, C., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. Available at: [Link]

  • Jabeen, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2021). Structure–activity relationship of the propenamide and propanamide series. ResearchGate. Available at: [Link]

  • Yurttaş, L., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

  • Barlaam, B., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

  • Zhang, Y-B., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • Ahmed, S.T. & Rasool, S.R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Raj, V., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • DrugMapper. Phenacemide. DrugMapper. Available at: [Link]

  • Arnoldi, A., et al. (2007). Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. PubMed. Available at: [Link]

  • Renga, B., et al. (2022). A chemoinformatics-based approach for the identification of a novel PPAR pan-agonist with a potential anti-steatotic and insulin-sensitizing activity. FLORE. Available at: [Link]

  • Chiacchio, M.A., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Chen, Y., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Available at: [Link]

Sources

Therapeutic Potential of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Derivatives: A Multi-Target Pharmacophore Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds capable of navigating complex biological environments. Among these, the N-(aryl)-3-(1H-1,2,4-triazol-1-yl)propanamide class has emerged as a highly versatile pharmacophore. Specifically, the N-(4-ethoxyphenyl) derivative represents an optimized structural node. By combining the hydrogen-bonding capacity of the 1,2,4-triazole ring, the conformational flexibility of a propanamide linker, and the tuned lipophilicity of a para-ethoxy substituted aniline, this scaffold exhibits profound multi-target therapeutic potential.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to evaluate this compound class across three primary therapeutic domains: neuroprotection, oncology (targeted protein degradation), and antiparasitic applications.

Pharmacophore Rationale & Structural Biology

The therapeutic plasticity of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives stems from the synergistic interaction of its three core moieties:

  • The 1,2,4-Triazole Core: This five-membered nitrogen-rich heterocycle acts as a robust bioisostere for amides and esters. It provides multiple hydrogen bond acceptors (N2 and N4), facilitating high-affinity interactions with target proteins such as the catalytic triad of Acetylcholinesterase (AChE) or the N-terminal domain of the Androgen Receptor (AR). Furthermore, its resistance to metabolic degradation (e.g., CYP450 oxidation) ensures prolonged half-life.

  • The Propanamide Linker: Unlike rigid alkene or alkyne linkers, the sp3-hybridized carbons of the propanamide chain provide rotational degrees of freedom. This flexibility allows the molecule to adopt the precise dihedral angles required to penetrate deep hydrophobic pockets.

  • The 4-Ethoxyphenyl Moiety: The para-ethoxy substitution serves a dual purpose. Electronically, it acts as an electron-donating group (EDG), increasing the electron density of the phenyl ring for favorable π−π stacking interactions. Physicochemically, it precisely tunes the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability—a critical requirement for neuroprotective applications.

Mechanism Compound N-(4-ethoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Target1 Acetylcholinesterase (AChE) Inhibition Compound->Target1 Target2 Androgen Receptor (AR) Degradation Compound->Target2 Target3 Trypanosomal Enzyme Disruption Compound->Target3 Effect1 Increased Synaptic ACh Neuroprotection Target1->Effect1 Effect2 Inhibition of Tumor Growth (Prostate Cancer) Target2->Effect2 Effect3 Parasite Clearance (T. b. rhodesiense) Target3->Effect3

Figure 1: Pleiotropic pharmacological mechanisms of triazolyl-propanamide derivatives.

Multi-Target Therapeutic Profiling

Neuroprotection and AChE Inhibition

Neurodegenerative diseases, particularly Parkinson's and Alzheimer's, are characterized by oxidative stress and cholinergic deficits. Triazolyl-propananilide derivatives have demonstrated significant neuroprotective potential by inhibiting AChE and mitigating 6-hydroxydopamine (6-OHDA) induced neurotoxicity 1. The ethoxy-substituted variant leverages its enhanced lipophilicity to cross the BBB, while the triazole ring interacts with the peripheral anionic site (PAS) of AChE, preventing the aggregation of neurotoxic proteins.

Selective Androgen Receptor Degraders (SARDs) in Oncology

In the context of Enzalutamide-resistant prostate cancer, simple antagonism is often insufficient due to the emergence of Androgen Receptor splice variants (AR SVs). Heteromonocyclic propanamide derivatives have been engineered as SARDs 2. By binding to the Activation Function-1 (AF-1) domain, these compounds induce a conformational change that flags the AR for ubiquitin-proteasomal degradation, bypassing traditional ligand-binding domain (LBD) mutations.

Broad-Spectrum Antiparasitic Activity

Nitrotriazole-based propanamides exhibit exceptional broad-spectrum antitrypanosomal activity, particularly against Trypanosoma brucei rhodesiense (Human African Trypanosomiasis) and Trypanosoma cruzi (Chagas disease). The propanamide linker provides up to a 214-fold increase in potency compared to rigid acetamide analogs by allowing optimal spatial orientation within the parasite's distinct enzymatic pockets 3.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative efficacy of the propanamide scaffold across different therapeutic targets based on recent literature:

Compound / SubstitutionPrimary TargetKey Efficacy MetricSelectivity Index (SI)
N-(4-methoxyphenyl)-2-triazolyl-propanamide AChE (Neuroprotection)86.2% inhibition (300 µM)N/A
1,2,3-triazol-1-yl propanamide analog (26f) Androgen Receptor (SARD)IC50 = 0.383 µM; 84% AR DegradationHigh (over other nuclear receptors)
Nitrotriazole-propanamide (Compound 6) T. cruzi (Antichagasic)IC50 = 5 nM> 3000

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives must rely on self-validating experimental designs. The protocols below incorporate orthogonal validation steps and mechanistic controls to eliminate false positives.

Protocol 1: Evaluation of Neuroprotective Efficacy (6-OHDA Model)

Rationale: SH-SY5Y neuroblastoma cells are utilized because they express dopaminergic markers, serving as a highly translational in vitro model for Parkinson's disease. 6-OHDA is used to induce oxidative stress and apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Treat cells with the N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivative at varying concentrations (1, 10, 50 µM) for 2 hours.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Rasagiline 10 µM) to validate assay sensitivity.

  • Toxin Challenge: Add 6-OHDA (final concentration 100 µM) to the wells. Incubate for 24 hours.

  • Orthogonal Viability Assessment:

    • Primary Assay (Metabolic): Add MTT reagent (0.5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Secondary Assay (Membrane Integrity): Transfer 50 µL of supernatant to a new plate and perform an LDH release assay (read at 490 nm).

    • Causality Check: A true neuroprotective agent will show both preserved metabolic activity (high MTT) and intact cell membranes (low LDH). Divergence between these metrics indicates assay interference or a false positive.

Protocol 2: Mechanistic Validation of SARD Activity (Western Blot)

Rationale: To confirm that the compound acts as a Selective Androgen Receptor Degrader (SARD) rather than a mere antagonist, we must quantify the physical depletion of the AR protein, and prove it occurs via the proteasome pathway.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture LNCaP prostate cancer cells. Treat with the propanamide derivative (0.1 to 10 µM) for 24 hours.

  • Mechanistic Rescue Arm (Crucial Step): In a parallel set of wells, pre-treat cells with MG132 (10 µM, a proteasome inhibitor) for 1 hour prior to compound addition.

    • Causality Check: If the compound reduces AR levels, but MG132 prevents this reduction, it definitively proves the mechanism of action is ubiquitin-proteasome-dependent degradation.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Load 30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against AR and GAPDH (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

  • Quantification: Image using chemiluminescence and perform densitometric analysis, normalizing AR bands to the GAPDH signal.

Workflow Step1 1. Cell Culture (LNCaP Cells) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Protein Extraction & Quantification Step2->Step3 Step4 4. Western Blotting (AR & GAPDH) Step3->Step4 Step5 5. Densitometric Analysis Step4->Step5 Validation1 Mechanistic Control (+ MG132 Proteasome Inhibitor) Validation1->Step2 Validation2 Loading Control (GAPDH Normalization) Validation2->Step4

Figure 2: Self-validating experimental workflow for assessing AR degradation via the proteasome pathway.

Future Perspectives

The N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide scaffold is a prime candidate for further lead optimization. Future workflows should focus on X-ray crystallography to map the precise binding poses within the AR AF-1 domain and the AChE catalytic gorge. Additionally, pharmacokinetic (PK) profiling using LC-MS/MS will be essential to confirm the theoretical improvements in BBB penetration afforded by the para-ethoxy substitution.

References

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Title: Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity Source: Semantic Scholar URL

Sources

Methodological & Application

Application Note: HPLC Method Development and ICH Q2(R2) Validation for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Physicochemical Profiling

The compound N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a structurally complex Active Pharmaceutical Ingredient (API) candidate. Triazole-incorporated propanamide derivatives are frequently investigated in drug discovery for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities[1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural causality:

  • Ethoxyphenyl Group: Confers moderate lipophilicity (estimated LogP ~1.8) and provides a strong UV chromophore. This drives the selection of a reversed-phase (RP) C18 stationary phase and enables sensitive UV detection.

  • Propanamide Linker: Acts as both a hydrogen bond donor and acceptor. Aprotic organic modifiers (like Acetonitrile) are preferred over protic solvents (like Methanol) to minimize secondary hydrogen-bonding interactions that can lead to band broadening.

  • 1,2,4-Triazole Ring: Contains a weakly basic nitrogen (pKa ~2.2). Critical Insight: If analyzed at a neutral pH, the triazole nitrogen can interact with unreacted, ionized silanol groups (pKa ~4.5) on the silica stationary phase, leading to severe peak tailing[3]. To mitigate this, the mobile phase must be highly acidic (pH ~2.7) to suppress silanol ionization and ensure the triazole is uniformly protonated, yielding sharp, symmetrical peaks.

MethodDev A Physicochemical Profiling (pKa, LogP, UV Max) B Column Selection (End-capped C18) A->B C Mobile Phase Optimization (pH Control for Triazole) B->C D Gradient Design (Resolution vs. Run Time) C->D E Final Optimized Method D->E

Caption: Workflow for HPLC method development based on compound physicochemical properties.

Optimized Chromatographic Conditions

Based on the physicochemical profile, a gradient elution strategy was developed to ensure baseline separation from potential synthetic impurities and degradation products, aligning with Quality by Design (QbD) principles[2].

Table 1: Final HPLC Method Parameters
ParameterSpecification / ConditionRationale
Column C18, 150 mm × 4.6 mm, 5 µm (Fully End-capped)End-capping minimizes residual silanol interactions; 150 mm provides optimal theoretical plates.
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)Protonates the triazole ring and suppresses silica silanol ionization to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent reduces H-bonding band broadening; lower backpressure than methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal van Deemter linear velocity.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength 240 nm (PDA/UV)Captures the π−π∗ transition of the ethoxyphenyl group while avoiding low-UV formic acid noise.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Gradient Program 0-2 min: 10% B 2-8 min: 10% 70% B 8-10 min: 70% B 10-10.1 min: 70% 10% B 10.1-15 min: 10% BEnsures elution of the main peak (~6.5 min) while flushing strongly retained hydrophobic impurities.

ICH Q2(R2) Method Validation Protocol

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical development[4][5].

Validation A ICH Q2(R2) Validation Lifecycle B Specificity (Peak Purity) A->B C Linearity & Range (R² > 0.999) A->C D Accuracy & Precision (%Recovery, %RSD) A->D E Sensitivity (LOD & LOQ) A->E F Robustness (DoE Approach) A->F

Caption: ICH Q2(R2) analytical procedure validation lifecycle and core parameters.

Validation Summary Data

The following table summarizes the validation outcomes demonstrating the method's reliability for assay quantification.

Table 2: Method Validation Results (Assay)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at the retention time of the analyte; Peak purity angle < purity threshold.Purity Angle: 0.142 < Threshold: 0.285. No blank interference.Pass
Linearity R2≥0.999 over 50% to 150% of target concentration (10 - 150 µg/mL). R2=0.9998 , y-intercept 2% of response at 100% level.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 80%, 100%, and 120% levels.80%: 99.4% 100%: 100.2% 120%: 99.8%Pass
Method Precision %RSD 2.0% for 6 independent sample preparations.%RSD = 0.85% (n=6)Pass
Intermediate Precision %RSD 2.0% (Different analyst, different day).%RSD = 1.12% (n=6)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD: 0.05 µg/mL (S/N = 4) LOQ: 0.15 µg/mL (S/N = 12)Pass
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), pH ( ± 0.2).System suitability criteria met across all perturbed conditions.Pass

Step-by-Step Experimental Protocol

This self-validating protocol is designed for immediate implementation in a pharmaceutical quality control (QC) or bioanalytical laboratory setting[6].

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water (18.2 MΩ·cm). Mix well and degas using vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Filter through a 0.22 µm PTFE membrane if not pre-filtered by the manufacturer.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Step 2: Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve (sonicate for 5 minutes if necessary). Make up to the mark with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Mix thoroughly.

Step 3: Sample Preparation (API or Formulation)
  • Weigh an amount of sample equivalent to 10.0 mg of the active compound into a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then make up to the mark with Diluent (Concentration: 100 µg/mL).

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial, discarding the first 2 mL of filtrate.

Step 4: System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard Solution (100 µg/mL) in five replicates to verify system performance.

  • Acceptance Criteria:

    • %RSD of peak area 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 5: Analytical Sequence
  • Blank (Diluent) - 2 injections

  • System Suitability Standard - 5 injections

  • Samples - Duplicate injections per preparation

  • Bracketing Standard - 1 injection after every 10 sample injections and at the end of the sequence.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). Wiley-Interscience. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. ResearchGate. Available at:[Link]

  • Katari, N. (2022). Stability-indicating RP-HPLC method development and validation in the presence of impurities and degradation products. ResearchGate. Available at: [Link]

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacological Evaluation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a highly privileged structural class in neuropharmacology. Combining a 1,2,4-triazole pharmacophore with an amide linker and a lipophilic 4-ethoxyphenyl moiety, this compound is primarily investigated for its potent anticonvulsant, anxiolytic, and neuroprotective properties[1][2].

From a Structure-Activity Relationship (SAR) perspective, the 1,2,4-triazole ring acts as a critical hydrogen-bond acceptor, facilitating interactions with the allosteric benzodiazepine (BZD) binding sites on GABAA​ receptors or blocking voltage-gated sodium channels (VGSCs)[2]. Concurrently, the 4-ethoxyphenyl group provides the optimal lipophilicity (LogP) required to rapidly cross the blood-brain barrier (BBB)[2]. This application note provides a self-validating, comprehensive in vivo protocol for evaluating this compound in murine models.

Mechanism Compound N-(4-ethoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Target1 GABA_A Receptor Allosteric Modulation Compound->Target1 Binds Target2 Voltage-Gated Sodium Channels (VGSC) Compound->Target2 Inhibits Effect1 Cl- Influx Increase Target1->Effect1 Facilitates Effect2 Action Potential Propagation Block Target2->Effect2 Suppresses Outcome Anticonvulsant Efficacy (Seizure Suppression) Effect1->Outcome Hyperpolarization Effect2->Outcome Reduced Excitability

Figure 1: Proposed dual-mechanism neuropharmacological pathway for triazole-propanamide derivatives.

Formulation and Dosing Parameters

To ensure data integrity, the dosing regimen must account for the compound's physicochemical properties. The causality behind these formulation choices is rooted in preventing in vivo precipitation, which leads to erratic absorption and false-negative efficacy.

  • Vehicle Selection: Due to the lipophilic nature of the 4-ethoxyphenyl moiety, aqueous solutions will result in immediate precipitation. A self-validating vehicle system of 30% PEG400, 10% Tween-80, and 60% sterile saline (0.9% NaCl) is mandatory[3]. This creates a stable microemulsion.

  • Route of Administration: Intraperitoneal (i.p.) injection is the gold standard for initial murine screening. It bypasses immediate first-pass hepatic metabolism and ensures rapid systemic distribution, allowing peak central nervous system (CNS) concentrations to be reached quickly[4].

  • Dose Range: For phase-I screening, administer doses at 10, 30, 100, and 300 mg/kg [3][5]. This logarithmic scale efficiently captures the Median Effective Dose ( ED50​ ) and Median Toxic Dose ( TD50​ ).

  • Pretreatment Time ( Tmax​ ): Triazole-based anticonvulsants typically exhibit peak activity between 15 to 30 minutes post-i.p. administration[4][6]. A standard 30-minute pretreatment interval is recommended before behavioral assays.

Experimental Workflows: Self-Validating Protocols

Trustworthiness in preclinical models relies on self-validating systems. Every assay must include a vehicle-only negative control (to confirm the baseline seizure threshold) and a positive control (e.g., Sodium Valproate at 300 mg/kg) to validate the electrical/chemical stimulus[3][6].

Workflow Acclimation Murine Acclimation (7 Days, 12h Light/Dark) Dosing Intraperitoneal (i.p.) Dosing (10, 30, 100 mg/kg) Acclimation->Dosing Pretreatment Pretreatment Interval (30 min) Dosing->Pretreatment Split Behavioral Assays Pretreatment->Split MES MES Test (Anticonvulsant Efficacy) Split->MES PTZ scPTZ Test (Chemoconvulsant Efficacy) Split->PTZ Rotarod Rotarod Test (Neurotoxicity/Motor Impairment) Split->Rotarod Data Data Analysis (ED50, TD50, PI Calculation) MES->Data PTZ->Data Rotarod->Data

Figure 2: Standardized in vivo workflow for evaluating triazole-based neuroactive compounds.

Protocol A: Maximal Electroshock Seizure (MES) Test

The MES test is the definitive model for identifying compounds effective against generalized tonic-clonic seizures (grand mal)[5].

  • Preparation: Utilize adult male Swiss albino mice (20–25 g). Apply a drop of 0.9% saline or electrolyte gel to the corneal electrodes to prevent thermal burns and ensure uniform current delivery.

  • Administration: Inject the test compound (i.p.). Wait exactly 30 minutes.

  • Stimulus: Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds via the corneal electrodes[5].

  • Validation Endpoint: Observe the animal immediately. Protection is strictly defined as the complete abolition of the hind limb tonic extensor (HLTE) component [5]. If the vehicle control group does not exhibit HLTE, the trial is invalid and must be repeated.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test identifies compounds effective against absence seizures (petit mal) and validates GABAA​ receptor modulation[1][5].

  • Administration: Inject the test compound (i.p.). Wait 30 minutes.

  • Stimulus: Administer PTZ at a dose of 85 mg/kg subcutaneously (s.c.) into the posterior fold of the neck[3][5]. This dose is calibrated to induce clonic seizures in 97% of untreated mice[5].

  • Validation Endpoint: Isolate the mouse in a clear observation chamber for 30 minutes. Protection is defined as the absence of clonic spasms lasting longer than 3 seconds [3].

Protocol C: Rotarod Test for Neurotoxicity

To ensure the anticonvulsant effect is not merely a result of severe motor impairment or sedation, neurotoxicity must be quantified[3][5].

  • Pre-training (Crucial Step): 24 hours prior to the test, train mice on a rotarod apparatus revolving at 10 rpm. Mice that cannot maintain their balance for 3 consecutive minutes are excluded from the study.

  • Testing: 30 minutes post-administration of the test compound, place the mice on the rotarod (10 rpm).

  • Validation Endpoint: Neurotoxicity is indicated if the animal falls from the rod within 1 minute[5].

Data Presentation & Pharmacological Indices

Quantitative data must be synthesized into three core metrics: ED50​ (dose protecting 50% of animals), TD50​ (dose causing toxicity in 50% of animals), and the Protective Index (PI). The PI is calculated as TD50​/ED50​ . A higher PI indicates a wider therapeutic window; a PI > 2.0 is generally required to justify advancing a compound to clinical trials[2][5].

Table 1: Anticipated Pharmacological Profile Summary (Based on Triazole Analogues)

Assay ModelTarget MechanismPretreatment TimeExpected ED50​ / TD50​ Target Protective Index (PI)
MES Test VGSC Inhibition30 min 30−60 mg/kg >2.0
scPTZ Test GABAA​ Modulation30 min 60−100 mg/kg >1.5
Rotarod Test Neurotoxicity / Sedation30 min >150 mg/kg N/A

Note: Data ranges are extrapolated from structurally analogous N-phenyl-1,2,4-triazole-propanamide derivatives[1][2][5].

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy Source: Taylor & Francis URL:[Link]

  • Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds Source: MDPI URL:[Link]

  • Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice Source: Brieflands URL:[Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents Source: PMC (National Institutes of Health) URL:[Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Notes and Protocols for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in Oncological Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a novel small molecule whose biological activity is not yet extensively characterized. Its core structure, however, features a 1,2,4-triazole ring, a privileged pharmacophore found in a multitude of clinically significant agents. The 1,2,4-triazole nucleus is known for its metabolic stability and its ability to engage in hydrogen bonding, making it a key component in compounds with diverse bioactivities, including anticancer properties.[1][2] Numerous derivatives of 1,2,4-triazole have demonstrated potent anti-proliferative effects against various cancer cell lines, acting through mechanisms such as kinase inhibition, tubulin modulation, and induction of apoptosis.[1][3][4]

Given the established precedent for the anticancer potential of 1,2,4-triazole derivatives, this document provides a comprehensive suite of cell-based assay protocols to systematically evaluate the efficacy of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (herein referred to as "Compound T") as a potential therapeutic agent. The following protocols are designed to be self-validating, providing a logical workflow from initial cytotoxicity screening to mechanistic elucidation of its mode of action.

Preliminary Compound Handling and Preparation

Causality: Proper handling and solubilization of a test compound are critical for obtaining reproducible and accurate results. The choice of solvent and the preparation of a concentrated stock solution minimize variability between experiments.

  • Solubility Testing: Empirically determine the optimal solvent for Compound T. Begin with Dimethyl Sulfoxide (DMSO), a common solvent for small molecules. Test solubility up to at least 100 mM.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of Compound T in sterile, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) , as higher concentrations can induce cytotoxicity and confound results. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

Experimental Workflow: From Screening to Mechanism

The following diagram outlines a logical progression for characterizing the anticancer activity of Compound T. Initial broad screening for cytotoxicity is followed by more focused assays to determine the specific mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Deep Dive A MTT Cell Viability Assay B Determine IC50 Value A->B Analyze dose-response C Annexin V / PI Staining (Flow Cytometry) B->C Proceed if cytotoxic D Caspase-Glo 3/7 Assay C->D Confirm apoptosis E Cell Cycle Analysis (PI Staining) D->E If caspases activated F Western Blot Analysis (Apoptosis Markers) E->F Identify pathway proteins G compound Compound T stress Cellular Stress compound->stress bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) stress->bcl2 bax Pro-apoptotic (Bax, Bak) stress->bax bcl2->bax mito Mitochondrion bax->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 Activation cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Active Caspase-3 a_cas9->a_cas3 Cleavage/ Activation cas3 Pro-Caspase-3 cas3->a_cas3 parp PARP a_cas3->parp Cleavage apoptosis Apoptosis a_cas3->apoptosis c_parp Cleaved PARP parp->c_parp

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound T.

To validate this pathway, Western Blot analysis can be performed to probe for key protein markers. [5][6]A detailed protocol can be found in our technical note on "Analysis of Apoptosis Markers by Western Blot". [6]Key proteins to investigate would include:

  • Cleaved Caspase-3: To confirm executioner caspase activation. [7]* Cleaved PARP: A key substrate of Caspase-3, its cleavage is a hallmark of apoptosis. [5][8]* Bcl-2 and Bax: To assess changes in the ratio of anti-apoptotic to pro-apoptotic proteins.

Conclusion

This document provides a structured, multi-faceted approach to characterize the potential anticancer properties of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. The provided protocols are based on established, validated methodologies and offer a robust framework for the initial stages of drug discovery and development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • University of Iowa. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. [Link]

  • Bentham Science. (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Thangaswamy, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(14), e2927.
  • SpringerLink. (2022, February 1). Synthesis and anticancer activity of [9][10][11]triazole [4,3-b] [9][10][11][12]tetrazine derivatives. [Link]

  • National University of Pharmacy. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]

  • PubMed. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Bio-protocol. (n.d.). Quantification of Apoptosis Using Western Blot. [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. [Link]

Sources

Preclinical Formulation and Application Protocol for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a newly characterized 1,2,4-triazole-1-yl-N-propananilide derivative that has demonstrated significant neuroprotective efficacy [1]. In preclinical models of Parkinson's disease—specifically the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model—this compound prevents neuronal apoptosis by downregulating the pro-apoptotic protein Bax and inhibiting the activation of executioner caspase-3 [1].

However, translating this promising molecule into reliable in vitro and in vivo assays requires overcoming its inherent physicochemical limitations. Due to the highly lipophilic 4-ethoxyphenyl group and the rigid triazole ring, the compound exhibits poor aqueous solubility (characteristic of BCS Class II/IV molecules). This application note details field-validated formulation strategies to ensure optimal bioavailability, structural stability, and reproducible dosing in preclinical environments.

Physicochemical Profiling & Formulation Strategy

The formulation of hydrophobic triazole derivatives requires a delicate balance between complete solubilization and vehicle tolerability.

  • In Vitro Strategy: For SH-SY5Y neuroblastoma cell cultures, the compound must be dissolved in a highly polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is the industry standard. Causality: DMSO effectively breaks the crystal lattice of the compound. However, DMSO concentrations exceeding 0.1% (v/v) induce basal cellular toxicity and alter Bax expression independently, which will confound the neuroprotective readout of the drug.

  • In Vivo Strategy: Direct injection of high-concentration DMSO solutions causes tissue necrosis and rapid drug precipitation (crashing out) in the bloodstream. Therefore, a co-solvent system is mandatory [2]. The most robust formulation utilizes a stepwise addition of DMSO (primary solubilizer), Tween 80 (a non-ionic surfactant), and physiological saline. Causality: Tween 80 forms protective micelles around the lipophilic drug molecules, preventing them from aggregating and precipitating when introduced to the aqueous saline environment [3].

Quantitative Formulation Data

The following table summarizes the optimized formulation vehicles and their respective limits for preclinical dosing.

Assay TypeAdministration RouteOptimized Formulation VehicleMax Compound Conc.Vehicle Toxicity / Stability Limit
In Vitro Cell Culture Media0.1% DMSO in complete DMEM50 µM>0.1% DMSO induces SH-SY5Y apoptosis
In Vivo Intraperitoneal (IP)5% DMSO + 5% Tween 80 + 90% Saline5.0 mg/mLSafe for IP; stable for 4 hours at RT
In Vivo Intravenous (IV)10% DMSO + 40% PEG400 + 50% Saline3.3 mg/mLRequires slow infusion to prevent phlebitis
In Vivo Oral Gavage (PO)0.5% Methylcellulose + 0.2% Tween 8025.0 mg/mLAdministered as a uniform suspension

Experimental Protocols

Protocol A: In Vitro Formulation for SH-SY5Y Neuroprotection Assay

This protocol ensures complete solubilization while strictly capping the final DMSO concentration to prevent vehicle-induced cytotoxicity.

  • Stock Preparation: Weigh exactly 1.37 mg of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and dissolve in 1.0 mL of sterile, anhydrous 100% DMSO to create a 5.0 mM stock solution.

  • Solubilization: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes.

  • Storage & Self-Validation: Aliquot the stock into 50 µL volumes and store at -20°C. Note: Avoid repeated freeze-thaw cycles, which force the compound out of solution and cause irreversible microscopic precipitation. If an aliquot appears cloudy upon thawing, discard it.

  • Working Solution: Immediately prior to the assay, dilute the stock 1:100 in pre-warmed (37°C) complete DMEM to yield a 50 µM working solution (final DMSO = 0.1%).

  • Application: Pre-treat SH-SY5Y cells with the working solution for 2 hours before introducing the 6-OHDA neurotoxin [1].

Protocol B: In Vivo Formulation for Intraperitoneal (IP) Dosing

The order of addition in this protocol is critical. Adding saline before the surfactant will cause immediate precipitation of the drug.

  • Primary Solubilization: Weigh the required mass of the compound (e.g., 5.0 mg) into a sterile glass vial. Add 50 µL of 100% DMSO (5% of the final 1 mL volume). Vortex vigorously until a completely clear solution is achieved.

  • Micelle Formation: Add 50 µL of Tween 80 (5% of final volume) directly to the DMSO-drug solution. Vortex continuously for 2 minutes. Mechanistic Note: The Tween 80 coats the hydrophobic drug molecules, preparing them for aqueous dispersion.

  • Aqueous Dispersion: While continuously vortexing the vial, add 900 µL of sterile 0.9% NaCl (Saline) dropwise.

  • Troubleshooting & Self-Validation: Inspect the solution against a light source. It should be optically clear or slightly opalescent but completely free of visible particles. If the solution turns milky white or cloudy upon saline addition, the local concentration of DMSO dropped too rapidly. Discard the vial. In the next attempt, increase the vortexing speed and reduce the saline drip rate.

  • Administration: Administer to the rodent model via IP injection within 4 hours of preparation to guarantee micellar stability [3].

Mechanistic Pathway Visualization

Neuroprotection OHDA 6-OHDA Exposure ROS Oxidative Stress OHDA->ROS Induces Bax Bax Upregulation ROS->Bax Triggers Caspase Caspase-3 Activation Bax->Caspase Activates Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes Drug N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Drug->Bax Downregulates Drug->Caspase Inhibits Protection Neuroprotection Drug->Protection Promotes

Mechanism of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide against 6-OHDA neurotoxicity.

References

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model Source: Turkish Journal of Pharmaceutical Sciences URL: [Link][1]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceutics (via National Institutes of Health / PMC) URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Overview of Synthetic Strategies

The target molecule, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, can be synthesized through two primary and logical pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.

Synthetic_Pathways cluster_0 Route A: Amide Coupling cluster_1 Route B: Michael Addition First A_Acid 3-(1H-1,2,4-triazol-1-yl) propanoic acid A_Coupling Amide Coupling (e.g., EDC, HOBt) A_Acid->A_Coupling A_Amine 4-Ethoxyaniline A_Amine->A_Coupling Product Target Molecule: N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide A_Coupling->Product B_Acrylamide N-(4-ethoxyphenyl) acrylamide B_Michael Aza-Michael Addition B_Acrylamide->B_Michael B_Triazole 1H-1,2,4-Triazole B_Triazole->B_Michael B_Michael->Product

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis. We will delve into issues related to both the Amide Coupling and Michael Addition pathways.

General Issues & Low Yield

Question: My overall reaction yield is consistently low. Where should I start troubleshooting?

Answer: Low yield is a common issue that can stem from multiple factors. A systematic approach is crucial.

  • Purity of Starting Materials: First, confirm the purity of your starting materials. Impurities can interfere with the reaction or complicate purification.[1] It is advisable to purify reactants if their quality is uncertain.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to determine the optimal reaction time and observe the formation of byproducts in real-time, preventing unnecessary degradation from prolonged reaction times or excessive heat.

  • Anhydrous Conditions: Many coupling reactions are sensitive to water. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of reactive intermediates.[2]

Route A: Amide Coupling Troubleshooting

This route involves coupling 3-(1H-1,2,4-triazol-1-yl)propanoic acid with 4-ethoxyaniline. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Question: My TLC/LC-MS shows large amounts of unreacted starting materials even after extended reaction time. What is causing this?

Answer: This indicates a failure in the activation of the carboxylic acid or subsequent nucleophilic attack. Several factors could be at play:

  • Inactive Coupling Agents: Carbodiimides like EDC are moisture-sensitive.[1] Using a fresh bottle or properly stored reagent is critical. If the reaction fails, the coupling agent is a primary suspect.

  • Incorrect pH: The amine (4-ethoxyaniline) must be in its free-base form to be nucleophilic. The reaction environment should be neutral to slightly basic (pH 7-9).[1] If your amine is a hydrochloride salt, you must add at least two equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (TEA) – one to neutralize the salt and one to facilitate the coupling.[1]

  • Insufficient Reagents: Ensure your stoichiometry is correct. Often, using a slight excess (1.1–1.2 equivalents) of the amine can help drive the reaction to completion.[1]

Question: My reaction is messy, with a significant byproduct that is difficult to separate from my product. What is this byproduct and how can I prevent it?

Answer: When using a carbodiimide like EDC or DCC alone, the primary side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[3][4][5] This not only consumes your activated acid, reducing the yield, but also creates a purification challenge.

Solution: Use of Additives. The formation of the N-acylurea byproduct can be minimized by adding a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma.[3] The O-acylisourea intermediate reacts rapidly with HOBt to form an HOBt-ester. This new intermediate is still reactive enough to form the amide but is more stable and does not rearrange to the N-acylurea, leading to a cleaner reaction and higher yield.[3][4]

Carbodiimide_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC Carbodiimide (EDC) Product Desired Amide O_Acylisourea->Product + Amine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt-Ester Intermediate (Stable & Reactive) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) Amine Amine (4-Ethoxyaniline) Urea Urea Byproduct Product->Urea releases HOBt Additive (HOBt) HOBt_Ester->Product + Amine

Caption: Role of HOBt in preventing N-acylurea formation.

Reagent Function Common Issues & Solutions
EDC·HCl Carbodiimide Coupling AgentWater-soluble, byproduct removed by acidic wash. Moisture sensitive.[1]
DCC Carbodiimide Coupling AgentByproduct (DCU) is poorly soluble in most organic solvents, requiring filtration.[6]
HATU Uronium Salt Coupling AgentHighly efficient, especially for hindered substrates. More expensive.[1][2]
HOBt Coupling AdditiveSuppresses side reactions and reduces racemization.[1][3][4]
DIEA / TEA Non-nucleophilic BaseScavenges acid (e.g., HCl from EDC·HCl). Use 2 eq. if amine is an HCl salt.[1]
Route B: Aza-Michael Addition Troubleshooting

This route involves the conjugate addition of 1H-1,2,4-triazole to N-(4-ethoxyphenyl)acrylamide. This reaction is typically base-catalyzed.

Question: The Michael addition is slow or incomplete. How can I improve the conversion?

Answer: The success of an aza-Michael addition hinges on the nucleophilicity of the amine and the electrophilicity of the acrylamide.

  • Base Selection: 1H-1,2,4-triazole is not a strong nucleophile. A base is required to deprotonate it, increasing its nucleophilicity. Common trialkylamines may not be sufficient. Consider stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).[7]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can help stabilize charged intermediates.[2]

  • Retro-Michael Reaction: The Michael addition can be reversible, especially with heating.[8] The equilibrium may not favor the product under certain conditions. Running the reaction at the lowest temperature that allows for a reasonable rate is often optimal. Monitor the reaction to find the point of maximum conversion before significant reversion occurs.

Question: I am observing polymerization of my N-(4-ethoxyphenyl)acrylamide starting material. How do I prevent this?

Answer: Acrylamides are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Temperature Control: Avoid excessive heating. If the reaction requires heat, increase it gradually and maintain the minimum temperature necessary.

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT (Butylated hydroxytoluene), to the reaction mixture.[9]

  • Storage: Store the acrylamide starting material in a cool, dark place, and check for the presence of an inhibitor from the supplier.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling (Route A)

This protocol provides a general procedure for the coupling of 3-(1H-1,2,4-triazol-1-yl)propanoic acid and 4-ethoxyaniline.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Activation: Add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt-ester.[10]

  • Amine Addition: Add 4-ethoxyaniline (1.2 eq.) to the reaction mixture. If using 4-ethoxyaniline·HCl, add DIEA (2.2 eq.).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIEA), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1][11]

Protocol 2: Base-Catalyzed Aza-Michael Addition (Route B)

This protocol describes the addition of 1H-1,2,4-triazole to N-(4-ethoxyphenyl)acrylamide.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve N-(4-ethoxyphenyl)acrylamide (1.0 eq.) and 1H-1,2,4-triazole (1.5 eq.) in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic base like DBU (0.1-0.2 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) if no conversion is observed at room temperature, but be mindful of potential retro-Michael addition or polymerization.[8] Monitor closely by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute with ethyl acetate.

    • Wash with water or brine multiple times to remove the DMF and the base. An optional wash with dilute aqueous acid can also help remove the base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography to remove unreacted starting materials.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction TLC Analyze reaction mixture by TLC or LC-MS Start->TLC Cause1 Unreacted Starting Materials Dominate TLC->Cause1 Cause2 Multiple Side Products Formed TLC->Cause2 Cause3 Product Formed, but Degrades Over Time TLC->Cause3 Sol1a Check activity of coupling agents. Use fresh EDC/HATU. Cause1->Sol1a Sol1b Verify stoichiometry and pH. Add base (DIEA) if needed. Cause1->Sol1b Sol1c Increase reaction time or consider gentle heating. Cause1->Sol1c Sol2a Use additives (HOBt, Oxyma) for amide coupling. Cause2->Sol2a Sol2b Ensure anhydrous conditions to prevent hydrolysis. Cause2->Sol2b Sol2c For Michael addition, check for polymerization. Add inhibitor. Cause2->Sol2c Sol3a Optimize reaction time. Do not let run too long. Cause3->Sol3a Sol3b Avoid excessive heat. Consider lower temperature. Cause3->Sol3b

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Subirós-Funosas, R., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Isidro-Llobet, A., et al. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Benchchem. (2025). Troubleshooting low yield in Nipamovir synthesis.
  • BenchChem Technical Support Team. (2025, December). What is the mechanism of carbodiimide coupling reactions?. Benchchem.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Benchchem. (2025). Technical Support Center: Purification of N-(4-ethoxyphenyl)isonicotinamide.
  • Wang, Y., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Enric, G. (2025, December 7). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Nascimento, V. R. d., Suenaga, M. L. S., & Andrade, L. H. (2020). Supplementary Information: An Efficient Approach for the Synthesis of New (±)-Coixspirolactams. The Royal Society of Chemistry.
  • Al-Ayed, A. S. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.
  • Benchchem. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • ResearchGate. (2019, October 23).

Sources

Resolving precipitation issues of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in cell media

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive troubleshooting strategies and technical information for researchers, scientists, and drug development professionals working with N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. While specific experimental data for this compound is not extensively available in public literature, the principles outlined are derived from established physicochemical properties of its constituent chemical moieties (ethoxyphenyl, propanamide, and 1,2,4-triazole) and provide a robust framework for resolving common precipitation issues in cell culture media.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in experimental settings.

Q1: Why is my compound precipitating when I add it to my cell culture medium?

Precipitation is a common issue for compounds with low aqueous solubility and can be triggered by several factors:

  • Poor Intrinsic Solubility: The molecular structure, containing a lipophilic ethoxyphenyl group, suggests inherently low solubility in aqueous solutions like cell culture media.[1][2]

  • High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the complex milieu of the cell culture medium.[1]

  • "Solvent Shock": This occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution before it can be properly dispersed.[1]

  • Media Component Interactions: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. Components like serum albumin can sometimes bind to and solubilize compounds, but other interactions with salts or proteins can decrease solubility.[1]

  • pH and Temperature Shifts: The pH of standard cell culture media (typically 7.2-7.4) and the incubation temperature (37°C) can affect the charge and stability of your compound, influencing its solubility.[1] The 1,2,4-triazole moiety suggests the compound is a weak base, which typically exhibits higher solubility at a lower pH.[3][4][5]

Q2: What is the best solvent to prepare my stock solution?

For initial solubilization, a strong, water-miscible organic solvent is recommended.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for dissolving a wide range of poorly soluble compounds for in vitro assays.[2]

  • Other Options: If DMSO is incompatible with your assay, other solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[6] However, always verify solvent compatibility with your specific cell line and experimental setup.

Q3: What is the maximum concentration of DMSO I can safely use in my cell culture?

DMSO is toxic to cells at higher concentrations.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. A concentration of ≤0.1% is often considered the "gold standard" to minimize off-target effects.[7]

  • Cell Line Specificity: Sensitivity to DMSO varies significantly between cell lines.[7][8] It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells, but without the compound) to determine the tolerance of your specific cells.[7] Concentrations above 1% are generally not recommended for extended studies.[8][9]

Q4: Can I adjust the pH of the media to improve solubility?

While the weakly basic nature of the triazole group means the compound is likely more soluble at a lower pH, significantly altering the pH of cell culture media is not recommended .[3][4][10][11]

  • Cell Viability: Cells are sensitive to pH changes, and deviations from the optimal range (typically 7.2-7.4) can induce stress and affect experimental outcomes.

  • Media Buffering: Media are buffered (usually with bicarbonate), and any adjustments would be temporary and could disrupt the buffering system.

Q5: How can I avoid "solvent shock" when diluting my stock solution?

Proper dilution technique is critical to prevent precipitation.

  • Stepwise (Serial) Dilution: Do not add a small volume of highly concentrated stock directly into a large volume of media. Instead, perform one or more intermediate dilution steps. For example, first dilute the 100% DMSO stock into a small volume of media or PBS, mix thoroughly, and then add this intermediate dilution to the final culture volume.[1][6]

  • Stirring/Agitation: Add the stock solution (or intermediate dilution) dropwise into the final volume of media while gently stirring or swirling. This promotes rapid dispersal and prevents localized areas of high concentration.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues.

Problem: I see immediate precipitation or cloudiness after adding my compound to the media.

This is a classic sign of the final concentration exceeding the compound's solubility limit, often exacerbated by improper dilution.

Troubleshooting Workflow: Immediate Precipitation

G cluster_stock cluster_dilution cluster_concentration cluster_formulation Start Precipitation Observed Stock Step 1: Verify Stock Solution (10-50 mM in 100% DMSO) Start->Stock Begin Troubleshooting Dilution Step 2: Optimize Dilution Technique Stock->Dilution Stock is clear & fully dissolved? Stock_Detail Is stock solution clear at RT and 37°C? If not, gently warm and sonicate. If it persists, remake stock at a lower concentration. Stock->Stock_Detail Concentration Step 3: Determine Max Soluble Concentration Dilution->Concentration Precipitation persists? Success Issue Resolved Dilution->Success Precipitation resolved? Dilution_Detail Use serial dilution method. Add stock dropwise to vortexing media. Pre-warm media to 37°C. Dilution->Dilution_Detail Formulation Step 4: Advanced Formulation (Optional) Concentration->Formulation Need higher concentration? Concentration->Success Working concentration achieved Concentration_Detail Perform a serial dilution curve in media. Visually inspect for precipitation (or use light scatter). Identify highest clear concentration. Concentration->Concentration_Detail Formulation->Success Solubility Enhanced Fail Consult Formulation Specialist Formulation->Fail Precipitation persists Formulation_Detail Consider using solubilizing agents like hydroxypropyl-β-cyclodextrin (HPβCD). See Protocol 3. Formulation->Formulation_Detail

Caption: Troubleshooting decision tree for immediate precipitation issues.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide powder.

  • Add Solvent: Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilize: Vortex vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) may also be applied.

  • Inspect: Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Recommended Dilution Method into Cell Media

This protocol is for preparing a final concentration of 10 µM in 10 mL of media from a 10 mM DMSO stock.

  • Pre-warm Media: Warm the cell culture medium to 37°C.

  • Prepare Intermediate Dilution:

    • Pipette 99 µL of pre-warmed media into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the tube.

    • Vortex gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.

  • Final Dilution:

    • Place the 10 mL of pre-warmed media on a stirrer or gently swirl the flask/dish.

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of remaining media.

    • Mix thoroughly. The final concentration will be 10 µM with a DMSO concentration of 0.1%.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[12][13][14] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in cell culture.[15]

  • Prepare Cyclodextrin Solution: Prepare a 10-100 mM solution of HPβCD in serum-free cell culture medium. Stir until fully dissolved.

  • Add Compound: Slowly add the powdered N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide to the stirring HPβCD solution. The molar ratio of compound to cyclodextrin may need to be optimized, typically starting at 1:1 to 1:3.[6]

  • Equilibrate: Stir the mixture at room temperature for 1-24 hours to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the actual concentration of the solubilized compound in the filtrate. This is now your aqueous stock solution.

Data Summary Table

The following table provides general guidelines for solvent usage and potential solubility enhancers.

ParameterRecommended RangeRationale & Remarks
Stock Solvent 100% DMSOHigh solubilizing power for many organic molecules.[2]
Stock Concentration 10-50 mMA higher concentration minimizes the volume of DMSO added to the final culture.
Final DMSO % ≤ 0.1% - 0.5%Minimize cell toxicity. Always test your cell line's tolerance.[7][8][9][16]
Solubility Enhancer HPβCDForms inclusion complexes to increase aqueous solubility.[13][15] Biocompatible.

Part 4: Scientific Rationale & Mechanistic Insights

The Chemistry of Precipitation

The structure of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide dictates its behavior. The ethoxyphenyl group is hydrophobic, driving the molecule to escape the aqueous environment. The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors and can be protonated, making it a weak base.

According to the Henderson-Hasselbalch equation , a weakly basic compound will be more soluble in an acidic environment (pH < pKa) where it exists predominantly in its more soluble, protonated (charged) form.[11][17][18][19][20] In the neutral pH of cell media (pH ~7.4), the compound will be mostly in its less soluble, neutral (uncharged) form, predisposing it to precipitation.[5][10]

Mechanism of Precipitation in Cell Media

G Compound_DMSO Compound in DMSO Stock Solvent_Shock Solvent Shock (Rapid Dilution) Compound_DMSO->Solvent_Shock Addition Soluble Solubilized Compound Compound_DMSO->Soluble Proper Dilution & Technique Media Aqueous Cell Media Media->Solvent_Shock Aggregate Compound Aggregates (Precipitate) Solvent_Shock->Aggregate Exceeds Solubility Limit Serum Serum Proteins Aggregate->Serum Interaction Serum->Soluble Binding/ Solubilization

Caption: Proposed mechanism of precipitation upon dilution in cell media.

When the DMSO stock is added too quickly to the media ("Solvent Shock"), localized supersaturation occurs.[1][10] The hydrophobic compound molecules rapidly self-associate to minimize contact with water, forming aggregates that become visible as a precipitate.[1] Serum proteins can have a dual role: they can sometimes bind to and solubilize compounds, but they can also be denatured or precipitated by high local concentrations of organic solvent or the compound itself, potentially nucleating further precipitation.[21][22][23]

References

  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. Troubleshooting poor biological activity in triazole derivatives.
  • Reddit. Maximum DMSO concentration in media for cell culture?
  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • Eppendorf US. Cell Culture FAQ: How does DMSO affect your cells?
  • ACS Publications. pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • Taylor & Francis Online. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. What the concentration of DMSO you use in cell culture assays?
  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • PMC - NIH. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • PMC - NIH. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Creative Biogene. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Merck. Common Cell Culture Problems: Precipitates.
  • Sigma-Aldrich. Cyclodextrins.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • SlideShare. pH and Solvent Effect on Drug Solubility.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • ResearchGate. How to enhance drug solubility for in vitro assays?
  • PMC - NIH. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • PubChem - NIH. N-(4-Ethoxyphenyl)propanamide | C11H15NO2 | CID 586276.
  • FuDau Biotechnology. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity.
  • PMC - NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • AAPS. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Wikipedia. Henderson–Hasselbalch equation.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs.
  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry.
  • IntechOpen. Triazole Compounds: Recent Advances in Medicinal Research.
  • PMC - NIH. Application of triazoles in the structural modification of natural products.
  • ResearchGate. Precipitation of serum proteins under variation of pH (A), buffer...
  • ResearchGate. Factors affecting precipitation of serum proteins?
  • YouTube. The Henderson-Hasselbalch Equation and pKa.
  • Cheméo. Chemical Properties of Phenacetin (CAS 62-44-2).
  • NIST/TRC Web Thermo Tables (WTT). N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data.
  • PubMed. An alternative method for serum protein depletion/enrichment by precipitation at mildly acidic pH values and low ionic strength.
  • ACS Publications. Mechanisms of Protein Precipitation for Two Tannins, Pentagalloyl Glucose and Epicatechin 16 (4→8) Catechin (Procyanidin).
  • PMC - NIH. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Canada.ca. Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin).
  • IJBBB. Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids.
  • Eurofins. Solubility for Common Extractable Compounds.
  • RSC Publishing. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach.
  • ResearchGate. Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase.

Sources

Troubleshooting HPLC peak tailing for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for troubleshooting a common yet challenging issue in the HPLC analysis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: chromatographic peak tailing . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical interactions that cause this phenomenon. By following a logical, evidence-based approach, you can diagnose the root cause of peak asymmetry and develop a robust, reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide shows significant peak tailing. What is the most probable cause?

A1: The molecular structure of your analyte holds the primary clue. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide contains a 1,2,4-triazole ring system. The nitrogen atoms in this ring can act as Lewis bases, making the compound basic in nature. In reversed-phase HPLC using standard silica-based columns (like C18 or C8), the stationary phase surface is not perfectly uniform. It contains residual, unreacted silanol groups (Si-OH).[1][2][3]

At mobile phase pH values above approximately 3-4, these silanol groups can deprotonate to become negatively charged (SiO⁻).[4][5] Your protonated, positively charged basic analyte can then undergo a strong, secondary ionic interaction with these ionized silanols. This interaction is in addition to the desired primary hydrophobic interaction with the C18 chains. Since these secondary interactions are strong and kinetically slow, a portion of the analyte molecules are retained longer, resulting in a "tail" on the backside of the peak.[3][4][6] This is the most common cause of peak tailing for basic compounds.[1][2][7]

cluster_Analyte Analyte: N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide cluster_StationaryPhase Silica Stationary Phase (pH > 4) Analyte Basic Triazole Group (+ charge) Silanol Ionized Silanol Group (SiO⁻) Analyte->Silanol Strong Secondary Ionic Interaction (Causes Tailing) C18 C18 Hydrophobic Chain Analyte->C18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Mechanism of secondary silanol interactions causing peak tailing.

Q2: How can I systematically diagnose and solve peak tailing caused by silanol interactions?

A2: A logical, stepwise approach is crucial. You should start with the easiest and most impactful adjustments first, which typically involve the mobile phase, before considering more significant changes like the column.

Below is a troubleshooting workflow. Start at the top and proceed downwards.

HPLC_Troubleshooting_Workflow cluster_Phase1 Phase 1: Mobile Phase Optimization cluster_Phase2 Phase 2: Column Selection cluster_Phase3 Phase 3: Instrument & Sample Effects start Observe Peak Tailing (Asymmetry Factor > 1.2) ph_adjust Q: Is mobile phase pH > 4? start->ph_adjust ph_yes A: Lower pH to 2.5-3.5 using Formic or Phosphoric Acid ph_adjust->ph_yes Yes ph_no Q: Is peak shape still poor? ph_adjust->ph_no No ph_yes->ph_no column_check Q: Are you using an older Type A silica column? ph_no->column_check Yes column_yes A: Switch to a modern, high-purity, end-capped Type B silica column column_check->column_yes Yes column_no Q: Is tailing still unacceptable? column_check->column_no No column_yes->column_no overload_check Q: Could the column be overloaded? column_no->overload_check Yes overload_yes A: Perform a sample loading study (reduce concentration/volume) overload_check->overload_yes Yes dead_volume_check Q: Are all fittings and tubing optimized for low dead volume? overload_check->dead_volume_check No overload_yes->dead_volume_check dead_volume_yes A: Inspect all connections from injector to detector dead_volume_check->dead_volume_yes Yes end_node Peak Shape Optimized (Asymmetry Factor ≈ 1.0) dead_volume_check->end_node No dead_volume_yes->end_node

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q3: You mentioned adjusting the mobile phase pH. Can you provide a detailed protocol for this?

A3: Absolutely. Adjusting the mobile phase pH is the most effective first step. The goal is to protonate the residual silanol groups on the column, neutralizing their negative charge and thus eliminating the secondary ionic interaction with your basic analyte.[2][4][8] A pH between 2.5 and 3.5 is generally recommended for starting method development with basic compounds.[9]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Aqueous Stock Buffers:

    • 0.1% Formic Acid: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. This will typically yield a pH of ~2.7.

    • 20 mM Phosphate Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust pH to 3.0 using phosphoric acid.

  • Mobile Phase Preparation: Prepare your mobile phase by mixing the chosen aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [9]

  • System Equilibration: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase to ensure the stationary phase surface is fully equilibrated.

  • Injection and Analysis: Inject your sample of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and acquire the chromatogram.

  • Evaluation: Compare the peak asymmetry factor (also known as the tailing factor) with the result from your original, higher-pH method. An ideal, symmetrical peak has an asymmetry factor of 1.0. A significant reduction in tailing should be observed.

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Aqueous Mobile Phase Water (unbuffered, pH ~6-7)0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols (Si-OH) and minimizing ionic interactions.[4][9]
Expected Analyte State Protonated (Positive Charge)Protonated (Positive Charge)The basic triazole is protonated at both pH values.
Expected Silanol State Ionized (SiO⁻, Negative Charge)Protonated (Si-OH, Neutral)This is the key change that prevents secondary ionic retention.[2][5]
Expected Peak Shape Tailing (Asymmetry > 1.5)Symmetrical (Asymmetry ≈ 1.0-1.2)Elimination of secondary interactions leads to a more ideal Gaussian peak shape.
Q4: I've lowered the pH, and the peak shape has improved, but it's still not perfect. What should I try next?

A4: If pH optimization alone is insufficient, the issue may lie with the column chemistry itself or with instrumental effects.

1. Re-evaluate Your Column Choice: Not all C18 columns are created equal. Older columns, often referred to as "Type A" silica, have a higher concentration of acidic, unreacted silanols and trace metal impurities that can also cause tailing.[1]

  • Solution: Switch to a modern, high-purity "Type B" silica column that is fully end-capped. End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them much less polar and inaccessible to basic analytes.[4][10] Many manufacturers market columns specifically for the analysis of basic compounds, which feature advanced bonding and end-capping technologies.[7][11]

2. Investigate Column Overload: If you are injecting a high concentration of your analyte, you might be saturating the stationary phase, which can lead to peak distortion.[12][13][14]

  • Mass Overload: Occurs when too much analyte mass is injected. This saturates the active sites at the column inlet, causing excess molecules to travel down the column faster. The classic symptom is a peak that fronts or resembles a "shark fin" with a reduced retention time as concentration increases.[12][14]

  • Volume Overload: Occurs when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase. This causes the initial sample band to be too wide, leading to broad, often symmetrical, peaks.[13][15]

Protocol for Diagnosing Mass Overload:

  • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject a constant, small volume of each dilution.

  • Observe the peak shape and retention time.

  • Confirmation: If the peak becomes more symmetrical and the retention time stabilizes or slightly increases as the concentration decreases, mass overload was occurring.[12][16] The solution is to inject a lower concentration or a smaller volume.

3. Check for Extra-Column Dead Volume: Extra-column volume refers to all the volume in your HPLC system outside of the column itself—from the injector to the detector cell.[17] Excessive dead volume, often caused by poorly made connections or using tubing with too large an internal diameter, allows the analyte band to spread out, causing peak broadening and tailing.[17][18][19]

  • Solution:

    • Ensure all fittings (especially at the column inlet and outlet) are correctly swaged and tightened to eliminate any voids.[18]

    • Use the shortest possible lengths of connection tubing with the smallest internal diameter appropriate for your system's pressure tolerance.[15][17]

    • If using a guard column, ensure it is packed efficiently and connected properly. A void in the guard column will cause significant peak shape distortion for all peaks.[20]

By systematically addressing these potential issues—mobile phase, column chemistry, loading, and system plumbing—you can effectively eliminate peak tailing and achieve a highly accurate and reproducible method for your analysis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • HPLC column overload - Element Lab Solutions. (2017). Element Lab Solutions. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020). LCGC International. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). ACD/Labs. [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. (n.d.). Chromatography Today. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047 - Waters Knowledge Base. (2022). Waters. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023). HALO Columns. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. [Link]

  • Dead Volume in HPLC: Impact & Optimization - Phenomenex. (2026). Phenomenex. [Link]

  • What do you know about the overload for HPLC column? | Biovanix Chromatography. (n.d.). Biovanix. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025). LCGC International. [Link]

  • Overload in Liquid Chromatography | LCGC International. (2015). LCGC International. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023). Biotage. [Link]

  • LC Column Troubleshooting - Isolating the Source of the Problem - LabRulez LCMS. (2013). LabRulez. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024). Moravek. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025). Veeprho. [Link]

  • N-(4-Ethoxyphenyl)propanamide | C11H15NO2 | CID 586276 - PubChem - NIH. (n.d.). PubChem. [Link]

  • N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

  • N-(4-Ethoxyphenyl)-2-{3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-YL}acetamide | C27H27N3O5 | CID 16022079 - PubChem. (n.d.). PubChem. [Link]

  • Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) - Canada.ca. (2024). Government of Canada. [Link]

  • Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (2018). SIELC Technologies. [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1 - AWS. (n.d.). AWS. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Recrystallization Purification of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization purification of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in their purification endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the recrystallization of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Q1: What is the ideal characteristic of a recrystallization solvent for my compound?

An ideal solvent for recrystallization should exhibit high solubility for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide at elevated temperatures and low solubility at room temperature or below.[1][2][3][4] This temperature-dependent solubility differential is the fundamental principle that drives the crystallization process upon cooling. Furthermore, the solvent should either be a poor solvent for impurities at high temperatures or a very good solvent for them at low temperatures, so that the impurities remain in the solution (mother liquor) after the desired compound has crystallized.[1][5]

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.[6] To remedy this, you can try the following:

  • Add more solvent: This will decrease the concentration of the solution.

  • Lower the temperature at which the solution becomes saturated: This can be achieved by using a mixed solvent system. Start by dissolving your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

  • Use a lower boiling point solvent: If possible, select a solvent with a boiling point below the melting point of your compound.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

The absence of crystal formation upon cooling could indicate that the solution is not supersaturated or that nucleation is inhibited. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[7]

  • Cool the solution further: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[6][8]

  • Reduce the volume of the solvent: If you have used too much solvent, you can gently evaporate some of it to increase the concentration of your compound and induce supersaturation.

Q4: The purity of my recrystallized product is still low. What are the potential reasons?

Low purity after recrystallization can stem from several factors:

  • Ineffective solvent: The chosen solvent may not be effectively separating the impurities from your compound.[1][5] You may need to screen for a more suitable solvent or a mixed-solvent system.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[3][6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient washing: The crystals may be coated with the impurity-rich mother liquor. Wash the filtered crystals with a small amount of the cold recrystallization solvent.

  • The presence of insoluble impurities: If there are impurities that are insoluble in the hot solvent, they should be removed by hot filtration before cooling the solution.[3]

II. Troubleshooting Guide

This detailed guide provides a systematic approach to resolving more complex issues you may encounter during the recrystallization of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Problem 1: Poor Crystal Yield

A low recovery of the purified product is a common issue. The following table outlines potential causes and their solutions.

Potential Cause Explanation Recommended Solution
Excessive Solvent Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[3]Beforehand, perform small-scale solubility tests to determine the optimal solvent volume. If excess solvent has been used, carefully evaporate a portion of it and allow the solution to cool again.
Premature Crystallization Crystals forming too early, especially during hot filtration, can lead to product loss.Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can achieve this by passing hot solvent through the setup immediately before filtering your solution.
Incomplete Crystallization The solution may not have been cooled sufficiently to maximize crystal formation.After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour.[8]
Washing with Warm Solvent Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product.Always use ice-cold solvent for washing the crystals on the filter. Use a minimal amount of solvent to avoid significant product loss.
Problem 2: Discolored Crystals

The presence of color in your crystals when the pure compound is known to be colorless is a clear indication of impurities.

Potential Cause Explanation Recommended Solution
Colored Impurities The crude product may contain colored by-products from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.
Oxidation/Degradation The compound may be degrading at the high temperatures used for dissolution.Use a lower boiling point solvent if possible. Alternatively, minimize the time the solution is kept at a high temperature. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow: Solvent Selection for Recrystallization

A systematic approach to selecting the right solvent is crucial for successful recrystallization.

Solvent_Selection cluster_0 Step 1: Initial Screening cluster_1 Step 2: Hot Solubility Test cluster_2 Step 3: Cooling and Crystal Formation cluster_3 Step 4: Mixed Solvent System (if needed) A Select a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) B Add a small amount of crude product to a test tube containing ~0.5 mL of a solvent A->B C Observe solubility at room temperature B->C D If insoluble at room temp, heat the test tube C->D Insoluble L If a single good solvent is not found, try a mixed solvent system C->L Too Soluble E Observe solubility at the solvent's boiling point D->E F If soluble when hot, proceed to Step 3 E->F G If still insoluble, the solvent is unsuitable E->G Insoluble H Allow the hot solution to cool to room temperature F->H I Observe for crystal formation H->I J If crystals form, this is a potentially good solvent I->J Crystals Form K If no crystals form, the compound is too soluble I->K No Crystals K->L M Dissolve the compound in a 'good' solvent (high solubility) L->M N Add a 'poor' solvent (low solubility) dropwise until turbidity persists M->N O Add a few drops of the 'good' solvent to clarify, then cool N->O

Caption: A systematic workflow for selecting a suitable recrystallization solvent.

Troubleshooting Flowchart

This flowchart provides a visual guide to diagnosing and solving common recrystallization problems.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in hot solvent Start->Dissolve Cool Cool the solution Dissolve->Cool Result Observe the outcome Cool->Result Crystals Good crystals form Result->Crystals Success NoCrystals No crystals form Result->NoCrystals Failure OilingOut Compound oils out Result->OilingOut Failure LowYield Low yield of crystals Result->LowYield Partial Success Impure Crystals are impure Result->Impure Partial Success InduceCrystallization Induce crystallization (scratch, seed, cool further) NoCrystals->InduceCrystallization AddSolvent Add more solvent or use a mixed solvent system OilingOut->AddSolvent OptimizeSolvent Optimize solvent volume or cool further LowYield->OptimizeSolvent ReRecrystallize Re-recrystallize with a different solvent or slower cooling Impure->ReRecrystallize

Caption: A decision tree for troubleshooting common recrystallization issues.

III. Potential Impurities and Purification Strategies

While specific impurities for the synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide are not detailed in the provided search results, we can infer potential process-related impurities based on its structure.

Likely Starting Materials:

  • 4-Ethoxyaniline

  • A derivative of 3-(1H-1,2,4-triazol-1-yl)propanoic acid (e.g., the acid chloride or an ester)

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-ethoxyaniline or the propanoic acid derivative.

  • By-products from side reactions.

  • Degradation products.

Purification Strategies for Common Impurity Types:

Impurity Type Purification Strategy
Acidic or Basic Impurities An acid-base wash during the reaction workup can be highly effective. A dilute acid wash (e.g., 1M HCl) will remove basic impurities like unreacted 4-ethoxyaniline by converting them to their water-soluble salts. A dilute base wash (e.g., 1M NaHCO₃) will remove acidic impurities.
Non-polar Impurities If recrystallization is not sufficient, column chromatography can be employed. For a moderately polar compound like N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) would likely be effective.

IV. Quality Control of Purified Product

After recrystallization, it is essential to assess the purity of the obtained N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.[9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess purity. The purified product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR, MS): For a definitive confirmation of structure and purity, spectroscopic techniques are indispensable.

V. References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from

  • Boussouf, A. (2025/2026). PW 01: recrystallization. University center of Mila.

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

Sources

Preventing degradation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide under UV light

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound under UV light exposure. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the photostability of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Q1: My recent experimental results using N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide have been inconsistent. Could UV light be a factor?

A1: Yes, inconsistency in experimental results is a potential indicator of compound degradation. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide possesses moieties, such as the triazole ring and the N-phenylacetamide-like structure, that can be susceptible to photodegradation.[1][2][3] Exposure to ambient laboratory light, especially direct sunlight or prolonged exposure to fluorescent lighting, can lead to the formation of degradants, which may interfere with your experiments.

Q2: What are the likely degradation pathways for this compound under UV light?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential mechanisms based on its structural components. The primary degradation pathways for related compounds include hydrolysis of the amide bond and oxidation of the phenyl ring and nitrogen atom.[3] The triazole ring itself can also be susceptible to photodegradation, a phenomenon observed in some triazole-containing antifungal drugs.[1][2]

Q3: How can I quickly assess if my compound is degrading?

A3: A straightforward method is to compare the analytical profiles (e.g., via HPLC or LC-MS) of a sample that has been protected from light with one that has been intentionally exposed to a UV source. The appearance of new peaks or a decrease in the main compound's peak area in the exposed sample would suggest degradation. For a more standardized assessment, we recommend following the principles outlined in the ICH Q1B guidelines for photostability testing.[4][5][6][7]

Q4: Are there any immediate storage recommendations to minimize degradation?

A4: Absolutely. Store the compound in an amber or opaque container to protect it from light.[3] For maximum stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] It is also advisable to store the compound at a reduced temperature to slow down the rate of any potential chemical reactions.[3]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides solutions to common problems encountered during the handling and use of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Possible Cause: Photodegradation of the parent compound leading to the formation of one or more new chemical entities.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run the analysis on a fresh sample that has been meticulously protected from light. If the unexpected peaks are absent or significantly reduced, photodegradation is the likely cause.

    • Characterize Degradants: If you have access to mass spectrometry, attempt to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., addition of an oxygen atom could suggest oxidation).

    • Review Experimental Protocol: Scrutinize your experimental workflow for any steps where the compound is exposed to light for extended periods. This includes sample preparation on the benchtop, time spent in clear glass autosampler vials, and any photochemical reaction steps.

    • Implement Preventive Measures: Follow the detailed protocols in Section III to mitigate light exposure during your experiments.

Issue 2: Loss of Biological Activity or Potency

  • Possible Cause: A reduction in the concentration of the active parent compound due to its degradation into inactive or less active photoproducts.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally expose a solution of the compound to a UV lamp for a set period. Analyze the degraded sample for both chemical purity (e.g., HPLC) and biological activity in parallel with a light-protected control sample.

    • Correlate Chemical and Biological Data: A concurrent decrease in the parent compound's peak area and a loss of biological activity strongly suggests that the parent compound is responsible for the observed effect and that its degradation leads to inactivation.

    • Adopt Light-Exclusionary Practices: For all future experiments, ensure that all solutions containing the compound are prepared and stored in amber glassware or containers wrapped in aluminum foil. Minimize the time samples are exposed to ambient light during preparation and analysis.

III. Experimental Protocols for Preventing UV Degradation

This section provides detailed, step-by-step methodologies for assessing and preventing the UV degradation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Protocol 1: Standardized Photostability Assessment (Based on ICH Q1B)

This protocol allows for a systematic evaluation of the compound's intrinsic photostability.

Objective: To determine the extent of degradation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide under controlled UV and visible light conditions.

Materials:

  • N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (solid and in a relevant solvent)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4]

  • Calibrated radiometer and lux meter.

  • Quartz or borosilicate glass vials.

  • Aluminum foil.

  • HPLC or LC-MS system with a validated analytical method.

Procedure:

  • Sample Preparation:

    • Prepare at least two sets of samples of the compound, both in its solid state and in a solution with a relevant solvent.

    • One set will be the "test" samples, and the other will be the "dark control" samples.

  • Dark Control:

    • Wrap the "dark control" samples completely in aluminum foil to protect them from any light exposure.[7]

    • Place them in the photostability chamber alongside the test samples. This allows for the differentiation of degradation due to light versus thermal effects.[5]

  • Exposure:

    • Place the unwrapped "test" samples in the photostability chamber.

    • Expose the samples to light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][7]

  • Analysis:

    • At appropriate time intervals, withdraw samples from both the test and dark control groups.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the test samples to the dark control samples.

  • Data Interpretation:

    • Quantify the percentage of the parent compound remaining.

    • Note the formation and relative area of any new peaks in the chromatograms of the test samples.

Protocol 2: Practical Mitigation Strategies for Laboratory Work

Objective: To provide actionable steps to minimize UV-induced degradation during routine experimental procedures.

  • Storage:

    • Always store the solid compound and its solutions in amber glass vials or bottles.

    • For highly sensitive experiments, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Sample Preparation:

    • Perform all weighing and solution preparation steps in an area with minimal lighting. Avoid working in direct sunlight.

    • Use amber-colored volumetric flasks and other glassware. If unavailable, wrap standard glassware with aluminum foil.

  • During the Experiment:

    • If your experimental setup involves prolonged exposure to light (e.g., in a multi-well plate reader or a flow chemistry setup), use opaque plates or cover the setup with a light-blocking material.

    • For automated systems like HPLC autosamplers, use amber vials.

  • Use of Stabilizers (for formulation development):

    • If the compound is being formulated into a product, consider the inclusion of UV stabilizers. These can be UV absorbers that competitively absorb the UV radiation or quenchers that deactivate the excited state of the molecule.[8][9][10][11]

    • Common classes of UV stabilizers include benzophenones and benzotriazoles.[10]

IV. Visualization of Concepts

Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep_solid Prepare Solid Samples test_samples Test Samples (Exposed to UV/Vis) prep_solid->test_samples dark_control Dark Control (Wrapped in Foil) prep_solid->dark_control prep_solution Prepare Solution Samples prep_solution->test_samples prep_solution->dark_control hplc_ms HPLC / LC-MS Analysis test_samples->hplc_ms dark_control->hplc_ms compare Compare Test vs. Dark Control hplc_ms->compare quantify Quantify Degradation & Identify Photoproducts compare->quantify

Caption: Workflow for assessing the photostability of a compound.

Potential Degradation Pathways

G cluster_degradation UV Light Exposure parent N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Parent Compound) photooxidation Photo-oxidation e.g., N-oxides, hydroxylated phenyl ring parent->photooxidation O₂, hv hydrolysis Hydrolysis Cleavage of amide bond parent->hydrolysis H₂O, hv triazole_degradation Triazole Ring Degradation Ring opening or modification parent->triazole_degradation hv

Caption: Potential UV-induced degradation pathways.

V. Quantitative Data Summary

The following table provides a template for summarizing the results from a photostability study as described in Protocol 1.

Sample TypeExposure ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
SolidDark Control2499.8< 0.05< 0.05
SolidUV/Vis Exposed2485.28.14.5
SolutionDark Control2499.5< 0.05< 0.05
SolutionUV/Vis Exposed2462.715.39.8

VI. References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. ([Link])

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 274-277. ([Link])

  • ResearchGate. (2013). Photostability of triazole antifungal drugs in the solid state. ([Link])

  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. ([Link])

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. ([Link])

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. ([Link])

  • Sampled. (2025). Photostability Testing. ([Link])

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(1), 039-046. ([Link])

  • GSC Advanced Research and Reviews. (2021). Synthesis, characterization and photostability study of triazole derivatives. ([Link])

  • Scattergood, P. A., Sinopoli, A., & Elliott, P. I. P. (2019). Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes. Huddersfield Repository. ([Link])

  • ResearchGate. (n.d.). FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS. ([Link])

  • Elixance. (n.d.). UV stabilizer additives. ([Link])

  • EyouAgro. (2022). UV Stabilizer 101: Everything You Need to Know. ([Link])

Sources

Validation & Comparative

Analytical Validation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Comparative Guide to NMR Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for distinguishing the target 1-substituted 1,2,4-triazole from its 4-substituted regioisomer using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge in Triazole Alkylation

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a structurally significant intermediate in medicinal chemistry, featuring a para-ethoxyphenyl amide coupled to a 1,2,4-triazole pharmacophore via an ethyl linker. During its synthesis—typically via the aza-Michael addition of 1,2,4-triazole to an acrylamide or the alkylation of a 3-halopropanamide—a critical analytical challenge arises. The reaction frequently yields a mixture of the thermodynamically favored 1-substituted (1H-1,2,4-triazol-1-yl) product and the kinetically competitive 4-substituted (4H-1,2,4-triazol-4-yl) regioisomer[1].

Because these regioisomers share identical masses and highly similar polarities, chromatographic separation must be strictly validated by objective spectral data.

Theoretical Framework: Symmetry vs. Asymmetry

The fundamental causality behind the spectral differences of 1,2,4-triazole regioisomers lies in their molecular symmetry[1].

  • The 4-Substituted Isomer (Symmetric): Alkylation at the N4 position yields a triazole ring with local C2v​ symmetry. Consequently, the protons at the C3 and C5 positions are in identical electronic environments. This results in a single, integrated 2H singlet in the 1 H NMR spectrum, and a single carbon resonance in the 13 C NMR spectrum.

  • The 1-Substituted Isomer (Asymmetric): Alkylation at the N1 position breaks the symmetry. The C5 proton is adjacent to two nitrogens (N1 and N4), while the C3 proton is adjacent to N2 and N4. This distinct electronic shielding results in two separate 1 H singlets (typically separated by ~0.5 ppm) and two distinct 13 C resonances[2].

Experimental Protocol for NMR Validation

To ensure a self-validating system, the following standardized protocol is recommended for acquiring comparative spectral data.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized compound.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v TMS as an internal standard. DMSO- d6​ is preferred over CDCl 3​ to ensure full solubility of the anilide core and to resolve the amide NH proton.

  • Transfer to a standard 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: 1D NMR Acquisition

  • 1 H NMR: Acquire at 400 MHz or 500 MHz at 298 K. Parameters: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • 13 C NMR: Acquire at 100 MHz or 125 MHz. Parameters: 1024–2048 scans, complete proton decoupling (WALTZ-16), relaxation delay (D1) of 2.0 s.

Step 3: 2D HMBC Acquisition (Crucial for Absolute Confirmation)

  • Set up a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Optimize the long-range coupling delay for nJCH​=8 Hz, which is the standard optimal value for aromatic and triazole ring systems[3].

  • Acquire with 128–256 t1​ increments to ensure sufficient resolution in the carbon dimension.

Comparative Data Analysis

The tables below summarize the diagnostic chemical shifts for the target 1-substituted compound versus the 4-substituted alternative.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 400 MHz)
Proton AssignmentTarget: 1-Substituted Isomer (ppm)Alternative: 4-Substituted Isomer (ppm)Diagnostic Value
Triazole H-3 7.98 (s, 1H) 8.65 (s, 2H) (Equivalent)Critical
Triazole H-5 8.52 (s, 1H) (Overlaps with H-3)Critical
Amide NH9.85 (s, 1H)9.88 (s, 1H)Low
Ar-H (ortho to NH)7.45 (d, J=8.8 Hz, 2H)7.45 (d, J=8.8 Hz, 2H)Low
Ar-H (ortho to OEt)6.85 (d, J=8.8 Hz, 2H)6.85 (d, J=8.8 Hz, 2H)Low
N-CH 2​ (Propanamide)4.45 (t, J=6.8 Hz, 2H)4.35 (t, J=6.8 Hz, 2H)Moderate
C(=O)-CH 2​ 2.85 (t, J=6.8 Hz, 2H)2.80 (t, J=6.8 Hz, 2H)Low
O-CH 2​ (Ethoxy)3.95 (q, J=7.0 Hz, 2H)3.95 (q, J=7.0 Hz, 2H)Low
CH 3​ (Ethoxy)1.30 (t, J=7.0 Hz, 3H)1.30 (t, J=7.0 Hz, 3H)Low
Table 2: 13 C NMR Spectral Comparison (DMSO- d6​ , 100 MHz)
Carbon AssignmentTarget: 1-Substituted Isomer (ppm)Alternative: 4-Substituted Isomer (ppm)Diagnostic Value
Triazole C-5 151.2 143.8 (Equivalent)Critical
Triazole C-3 144.5 (Overlaps with C-5)Critical
Carbonyl (C=O)168.5168.2Low
Ar-C (C-O)154.8154.8Low
Ar-C (C-N)132.1132.0Low
Ar-C (CH)120.5, 114.2120.5, 114.2Low
N-CH 2​ 45.642.1Moderate
C(=O)-CH 2​ 35.435.8Low
O-CH 2​ 63.263.2Low
CH 3​ 14.814.8Low

Workflow Visualization

NMR_Validation Sample Synthesized Compound (Triazole Propanamide) NMR1D 1D NMR Acquisition (1H and 13C) Sample->NMR1D Symmetry Triazole Ring Symmetry Check NMR1D->Symmetry Isomer4 4-Substituted Isomer (Symmetric) Symmetry->Isomer4 1 Singlet (2H) 1 Carbon Signal Isomer1 1-Substituted Isomer (Asymmetric) Symmetry->Isomer1 2 Singlets (1H each) 2 Carbon Signals HMBC 2D HMBC Validation (1H-13C) Isomer1->HMBC Proceed to 2D Final Confirmed Target (1-Substituted) HMBC->Final CH2 correlates to C3 and C5

Logical workflow for NMR validation of 1,2,4-triazole regioisomers.

Advanced 2D Validation (HMBC)

While 1D NMR symmetry analysis is highly indicative, 2D HMBC provides the definitive proof of connectivity. For the 1-substituted target, the propanamide methylene protons (CH 2​ attached directly to the triazole nitrogen, ~4.45 ppm) will show strong 2J and 3J correlations to both the C5 (~151.2 ppm) and C3 (~144.5 ppm) carbons of the triazole ring[3].

In contrast, the 4-substituted isomer's methylene protons will only correlate to a single, symmetric carbon signal (~143.8 ppm). By mapping these long-range heteronuclear couplings, the protocol becomes a self-validating cross-check that eliminates any ambiguity caused by overlapping solvent or impurity peaks.

References

  • Source: researchgate.
  • Source: acs.
  • Title: Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. Understanding the fragmentation pattern of a molecule is not merely an academic exercise; it is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a compound featuring a confluence of moieties common in medicinal chemistry. We will dissect the molecule's fragmentation behavior, compare the utility of this data with other analytical approaches, and provide a robust experimental protocol for its characterization.

Molecular Structure and Predicted Fragmentation Hotspots

The structure of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide presents several key features that will dictate its fragmentation under mass spectrometric conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI). The molecule consists of three primary domains: the N-(4-ethoxyphenyl)amide group, a flexible propanamide linker, and the 1H-1,2,4-triazol-1-yl heterocycle.

The most probable sites for initial protonation in positive ion mode are the nitrogen atoms of the triazole ring and the carbonyl oxygen of the amide, which will influence the subsequent fragmentation pathways. The primary bonds susceptible to cleavage are the amide C-N bond, the bonds within the propanamide linker, and the bonds of the triazole ring itself.

Caption: Predicted fragmentation hotspots for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon collisional activation in a tandem mass spectrometer, the protonated molecule ([M+H]⁺) of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is expected to undergo several characteristic fragmentation reactions. The relative abundance of the resulting product ions will depend on the collision energy applied.

Pathway 1: Amide Bond Cleavage

The most common fragmentation pathway for N-substituted amides is the cleavage of the amide bond.[1] This is anticipated to be a major fragmentation route for the target molecule, resulting in two primary fragment ions:

  • Formation of the N-(4-ethoxyphenyl)aminium ion: Cleavage of the C-N bond of the amide will likely produce a protonated aniline derivative.

  • Formation of the 3-(1H-1,2,4-triazol-1-yl)propanoyl cation: The other part of the molecule will form a stable acylium ion.

Pathway 2: Triazole Ring Fragmentation

The 1,2,4-triazole ring is known to undergo characteristic fragmentation patterns.[2][3][4] Under electron ionization, a common fragmentation involves the loss of HCN.[2] In ESI-MS, substituent-dependent pathways are more common.[2][5] For the target molecule, we can anticipate fragmentation of the triazole moiety, potentially through the loss of neutral molecules like N₂ or HCN, leading to smaller, stable fragment ions. The specific fragmentation will be influenced by the position of the substituent on the ring.[2]

Pathway 3: Ether Cleavage

Cleavage of the ether bond on the 4-ethoxyphenyl group can also occur, though it may be a less favorable pathway compared to the amide bond cleavage. This could involve the loss of an ethyl group or a neutral loss of ethene.

Pathway 4: Propanamide Linker Fragmentation

The propanamide linker can also undergo fragmentation, although these are typically less intense peaks in the mass spectrum.

G M [M+H]⁺ N-(4-ethoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide F1 Fragment 1 [N-(4-ethoxyphenyl)aminium ion] M->F1 Amide Cleavage F2 Fragment 2 [3-(1H-1,2,4-triazol-1-yl)propanoyl cation] M->F2 Amide Cleavage F4 Fragment 4 (Ether Cleavage Products) M->F4 Ether Cleavage F3 Fragment 3 (Triazole Ring Fragments) F2->F3 Triazole Fragmentation

Caption: Predicted major fragmentation pathways of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information through fragmentation, a comprehensive characterization of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide would benefit from complementary analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, requires small sample amounts, can be coupled to chromatography for mixture analysis.Isomers can be difficult to distinguish without careful fragmentation analysis or chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, more complex for mixture analysis.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.Simple and rapid.Provides limited structural information.

In essence, while NMR is the gold standard for de novo structure elucidation, mass spectrometry, particularly tandem MS, is unparalleled for its sensitivity and its ability to identify known compounds and propose structures for unknowns in complex matrices, such as in metabolite identification studies.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a general method for the analysis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example, 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 45 psi.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Analysis: Perform product ion scans of the protonated molecule ([M+H]⁺). Use a range of collision energies (e.g., 10, 20, and 40 eV) to obtain a comprehensive fragmentation pattern.

G cluster_0 LC System cluster_1 MS System Sample Sample Injection HPLC HPLC Column Sample->HPLC ESI ESI Source HPLC->ESI MS1 MS1 Analyzer (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Predicted Mass-to-Charge Ratios of Key Fragments

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key fragment ions of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The exact mass of the parent molecule is required for accurate prediction, which can be calculated from its chemical formula: C₁₃H₁₆N₄O₂. The monoisotopic mass is 260.1273 Da.

Fragment Ion Proposed Structure Predicted m/z Fragmentation Pathway
[M+H]⁺ Protonated Parent Molecule261.1351-
Fragment 1 N-(4-ethoxyphenyl)aminium ion138.0863Amide Bond Cleavage
Fragment 2 3-(1H-1,2,4-triazol-1-yl)propanoyl cation124.0505Amide Bond Cleavage
Fragment 3 Loss of N₂ from Fragment 296.0556Triazole Ring Fragmentation
Fragment 4 Loss of ethene from [M+H]⁺233.1039Ether Cleavage

Conclusion

The mass spectrometric fragmentation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is predicted to be dominated by the cleavage of the amide bond, yielding characteristic fragment ions corresponding to the ethoxyphenylamine and the triazolyl-propanoyl moieties. Further fragmentation of the triazole ring is also anticipated. A thorough understanding of these fragmentation pathways, obtained through systematic LC-MS/MS experiments with varying collision energies, is essential for the confident identification and characterization of this molecule and its potential metabolites or degradation products. By combining the high sensitivity of mass spectrometry with the detailed structural information from its fragmentation patterns, researchers can gain critical insights that accelerate the drug development process.

References

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • Potts, K. T., Armbruster, R., & Houghton, E. (1971). Mass spectra of some 1,2,4‐triazole derivatives. Journal of Heterocyclic Chemistry, 8(5), 773-778. Available from: [Link]

  • Ukrainets, I. V., Mospanova, E. V., & Tkach, A. A. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(1), 3-10. Available from: [Link]

  • Wang, Y., Chen, P., & Guo, Y. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(16), e9333. Available from: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic pathways for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a compound of interest in medicinal chemistry. The objective is to offer a comprehensive analysis of each method's reproducibility, potential challenges, and underlying chemical principles, thereby enabling researchers to make informed decisions for its synthesis.

Introduction

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide belongs to a class of compounds containing a 1,2,4-triazole moiety, a common and valuable scaffold in the development of therapeutic agents.[1] The amide linkage to a substituted phenyl ring is also a frequent feature in bioactive molecules, highlighting the importance of reliable synthetic routes to such structures.[2] This guide will dissect two logical and reproducible pathways for the synthesis of the title compound, starting from commercially available or readily synthesizable precursors.

Pathway 1: Direct Amide Coupling via a Condensing Agent

This is a widely used and generally reliable method for the formation of amide bonds from a carboxylic acid and an amine.[3] It involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Overall Reaction Scheme

Pathway 1 A 3-(1H-1,2,4-triazol-1-yl)propanoic acid F N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide A->F B 4-ethoxyaniline B->F C Condensing Agent (e.g., EDCI, HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F

Caption: Direct amide coupling pathway.

Experimental Protocol
  • To a solution of 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a condensing agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Add a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add 4-ethoxyaniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Scientific Rationale and Reproducibility

The use of carbodiimide-based coupling agents like EDCI is a cornerstone of modern amide synthesis due to its mild reaction conditions and high efficiency.[4] The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDCI. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can further enhance the reaction efficiency and reduce side reactions by forming an active ester, which is less prone to racemization (if applicable) and more reactive towards the amine.

Reproducibility: This method is generally highly reproducible. The commercial availability of a wide range of condensing agents and the mild reaction conditions contribute to its reliability. However, the purity of the starting materials and the exclusion of moisture are crucial for achieving consistent high yields.

ParameterPathway 1: Direct Coupling
Starting Materials 3-(1H-1,2,4-triazol-1-yl)propanoic acid, 4-ethoxyaniline, Condensing Agent, Base
Key Reagents EDCI/HOBt or HATU, DIPEA
Typical Solvents DMF, DCM
Reaction Temperature Room Temperature
Typical Reaction Time 12-24 hours
Work-up Aqueous work-up and extraction
Purification Column chromatography or recrystallization
Reported Yields (for similar compounds) Moderate to High

Pathway 2: Two-Step Synthesis via an Acyl Chloride Intermediate

This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide.[4]

Overall Reaction Scheme

Pathway 2 cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 3-(1H-1,2,4-triazol-1-yl)propanoic acid D 3-(1H-1,2,4-triazol-1-yl)propanoyl chloride A->D B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->D C Solvent (e.g., DCM, Toluene) C->D E 3-(1H-1,2,4-triazol-1-yl)propanoyl chloride I N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide E->I F 4-ethoxyaniline F->I G Base (e.g., Triethylamine, Pyridine) G->I H Solvent (e.g., DCM) H->I

Caption: Two-step synthesis via an acyl chloride.

Experimental Protocol

Step 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoyl chloride

  • To a suspension of 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2 equivalents) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 2: Synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Dissolve 4-ethoxyaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3-(1H-1,2,4-triazol-1-yl)propanoyl chloride (from Step 1) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Scientific Rationale and Reproducibility

The conversion of a carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation. The in-situ use of the crude acyl chloride is a common practice to avoid decomposition due to its reactivity. The base in the second step is crucial to neutralize the HCl generated during the reaction.[4]

Reproducibility: This two-step method is also highly reproducible, provided that anhydrous conditions are strictly maintained, as acyl chlorides are sensitive to moisture. The starting materials are readily available, and the reactions are generally high-yielding.

ParameterPathway 2: Acyl Chloride
Starting Materials 3-(1H-1,2,4-triazol-1-yl)propanoic acid, 4-ethoxyaniline, Chlorinating Agent, Base
Key Reagents Thionyl Chloride or Oxalyl Chloride, Triethylamine or Pyridine
Typical Solvents DCM, Toluene
Reaction Temperature 0 °C to Reflux (Step 1), 0 °C to Room Temperature (Step 2)
Typical Reaction Time 3-7 hours (total)
Work-up Aqueous work-up and extraction
Purification Column chromatography or recrystallization
Reported Yields (for similar compounds) Generally High

Comparison and Discussion

FeaturePathway 1: Direct CouplingPathway 2: Acyl Chloride
Number of Steps One-potTwo steps
Reaction Conditions Milder, typically room temperatureCan require heating (reflux)
Reagent Sensitivity Condensing agents can be moisture-sensitiveAcyl chloride intermediate is highly moisture-sensitive
Byproducts Water-soluble urea derivatives (from EDCI)HCl gas (needs to be neutralized)
Cost-effectiveness Condensing agents can be expensiveThionyl/oxalyl chloride are generally cheaper
Substrate Scope Generally broader and tolerates more functional groupsCan be limited by acid-sensitive functional groups
Reproducibility High, with careful control of moistureHigh, with strict anhydrous conditions

Expertise & Experience Insights:

For small-scale laboratory synthesis where convenience and mild conditions are prioritized, Pathway 1 is often the preferred choice. The one-pot nature of the reaction and the ease of purification of the final product make it an attractive option. However, the cost of condensing agents can be a factor for larger-scale synthesis.

Pathway 2 is a more traditional and cost-effective approach, particularly for larger scales. While it involves an additional step, the high reactivity of the acyl chloride often leads to faster reaction times and very high yields. The critical factor for the success and reproducibility of this pathway is the stringent control of anhydrous conditions.

Trustworthiness and Self-Validation:

For both pathways, the identity and purity of the final product, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, must be rigorously confirmed. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O and N-H bonds.

  • Melting Point Analysis: To assess the purity of the solid product.

Consistent analytical data across different batches is the ultimate validation of a reproducible synthetic protocol.

Conclusion

Both the direct amide coupling and the acyl chloride pathways are viable and reproducible methods for the synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The choice between the two will depend on the specific requirements of the research, including scale, cost considerations, and the available equipment and expertise. For initial exploratory work, the direct coupling method may offer more convenience, while the acyl chloride route provides a robust and economical option for larger-scale production.

References

  • ACS GCI Pharmaceutical Roundtable. Amidation. Retrieved from [Link]

  • ResearchGate. Methods for amide bond synthesis. Retrieved from [Link]

  • Tarikoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Wikipedia. p-Phenetidine. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Hazard Identification and Risk Mitigation

The proper handling and disposal of any novel or specialized chemical begin with a thorough understanding of its potential risks. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a complex organic molecule whose hazard profile can be inferred from its constituent parts.

  • The Aniline Moiety (N-(4-ethoxyphenyl)-): The core of this molecule is an aniline derivative. Aniline and its related compounds are a well-understood class of chemicals requiring stringent handling. The ethoxy-substituted phenylamide portion is structurally similar to Phenacetin (N-(4-ethoxyphenyl)acetamide), a compound classified as harmful if swallowed and a suspected human carcinogen.[1][2] Therefore, as a precautionary principle, this compound must be treated with a high degree of caution.

  • The Azole Moiety (-1H-1,2,4-triazol-1-yl): The triazole group is a common feature in many agricultural fungicides and pharmaceutical agents.[3][4] While essential for their intended function, this chemical stability can lead to environmental persistence. Improper disposal of azole-containing compounds can contribute to the development of resistance in fungal populations and pose a risk to aquatic ecosystems.[4][5]

Based on this analysis, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide must be treated as hazardous waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular solid waste stream.[6][7]

Table 1: Summary of Potential Hazards
Hazard ClassificationDescriptionPrimary Structural Contributor
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[7][8]Aniline Moiety
Carcinogenicity Suspected of causing cancer.[1][7][8]Aniline Moiety
Serious Eye Damage Can cause serious, potentially irreversible damage to the eyes.[7][8]Aniline Moiety
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[7][8]Aniline Moiety
Organ Damage May cause damage to organs through prolonged or repeated exposure.[7][8]Aniline Moiety
Aquatic Toxicity Very toxic to aquatic life.[8]Aniline & Azole Moieties

Mandatory Safety and Handling Protocols

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The following measures are not recommendations but requirements.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear robust, chemical-resistant gloves. Due to the aniline component, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[6]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine particulates.[6]

  • Lab Coat: A full-length, fully-buttoned laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: All work, including weighing and solution preparation, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[6]

Engineering Controls and Designated Areas
  • Chemical Fume Hood: All transfers and preparations for disposal must occur inside a functioning chemical fume hood.

  • Designated Area: Confine all work with this compound to a designated and clearly marked area. This area should be labeled with a warning, such as: "WARNING: ANILINE & AZOLE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & ECOTOXIN ".[6]

Step-by-Step Disposal Workflow

The fundamental principle of chemical waste management is strict segregation. Do not mix this waste stream with others unless explicitly directed by your EHS department.

Step 1: Waste Segregation and Container Preparation
  • Obtain separate, dedicated hazardous waste containers for solid and liquid waste.

  • Containers must be made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Pre-label each container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide ".

Step 2: Collection of Solid Waste
  • Place all contaminated solid materials directly into the designated solid hazardous waste container. This includes:

    • Unused or expired solid compound.

    • Contaminated weighing paper, weighing boats, and spatulas.

    • Used pipette tips.

    • Grossly contaminated disposable PPE, such as gloves.

  • Seal the container tightly when not in use.

Step 3: Collection of Liquid Waste
  • Collect all solutions containing N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in the designated liquid hazardous waste container.

  • This includes mother liquors from synthesis, chromatography fractions, and solutions from biological assays.

  • Do not pour any of these solutions down the drain.[9]

  • Do not mix with other waste solvents (e.g., halogenated or non-halogenated streams) unless this specific mixture is approved by your institution.

  • Keep the container tightly sealed when not actively adding waste.

Step 4: Decontamination of Glassware and Surfaces
  • Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the first rinse (which will be the most concentrated) in your liquid hazardous waste container. Subsequent rinses may be managed according to your site-specific EHS procedures for dilute solvent waste.

  • Wipe down the designated work area and any contaminated equipment with a solvent-dampened towel, followed by soap and water. Dispose of the used towel as solid hazardous waste.[2]

Step 5: Storage and Final Disposal
  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) or central storage facility.[10]

  • The storage area should provide secondary containment to mitigate spills.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[11]

  • Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7] The final, approved disposal method is typically high-temperature incineration at a licensed facility.[9]

G Disposal Workflow for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide start Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (e.g., contaminated consumables, powder) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, mother liquor) segregate->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Satellite Area solid_container->storage decon Decontaminate Glassware & Surfaces. Collect first rinse. liquid_container->decon decon->storage end Arrange Pickup by EHS or Licensed Disposal Contractor storage->end

Caption: Disposal decision workflow for the target compound.

Emergency Procedures: Spill Management

Accidents can happen. A prepared and swift response is critical to mitigating risk.

Small Spills (Confined to Fume Hood)
  • Ensure your PPE is intact and there is no immediate risk of exposure.

  • Alert others in the immediate vicinity.

  • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material and any broken glassware into your solid hazardous waste container.

  • Wipe the spill area with a solvent-dampened cloth, followed by soap and water. Dispose of cleaning materials as solid hazardous waste.[6][9]

Large Spills (Outside of Fume Hood)
  • Evacuate Immediately: Evacuate all personnel from the affected area.[6]

  • Alert and Secure: Notify your supervisor and institutional EHS. Secure the area to prevent re-entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Wait for trained emergency or EHS personnel to manage the cleanup.[6]

References

  • BenchChem. (n.d.). Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals.
  • Novachem. (2024, October 23). Aniline Safety Data Sheet.
  • Penta. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2010, March 16). Aniline - SAFETY DATA SHEET.
  • MDPI. (2025, October 8).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide.
  • Eurofins. (2025, August). Dual use of azoles as fungicides and antimycotics.
  • NAPA. (2023, June 22). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006.
  • Liu, X., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Kahle, M., et al. (2008). Azole Fungicides: Occurrence and Fate in Wastewater and Surface Waters. Environmental Science & Technology, 42(19), 7193-7200.
  • Anonymous. (2023, August 23). NO.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27). N-(2-Iodophenyl)acetamide - SAFETY DATA SHEET.
  • BASF. (2024, July 22). Safety data sheet.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
  • BenchChem. (2026, March). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Wikipedia. (n.d.). Propanamide.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2,3,3,3-pentafluoro-.
  • ChemicalBook. (n.d.). Propanamide, N-(4-ethoxyphenyl)- CAS#: 19314-14-8.
  • NOAA. (n.d.). PHENACETIN - CAMEO Chemicals.
  • Firsova, A. A., et al. (2025, May). Synthesis of new 4-(5-R-1-phenyl-1Н-1,2,4-triazol-3-yl)benzamides. Russian Chemical Bulletin, 74(5).
  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) -phenyl]-2-(4-phenyl-5- pyridine-4yl-4H-[6][7][9]triazole-3-ylsulfanyl)-acetamide. Research India Publications.

  • Semantic Scholar. (2023, July 13). GREEN SYNTHESIS OF 1,4- DISUBSTITUTED 1,2,3- TRIAZOLE ACETAMIDE DERIVATIVES BY UTILIZING THE CLICK CHEMISTRY APPROACH.
  • Afzali, A., et al. (2022, January 4). Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Arabian Journal of Chemistry, 15(1), 103511.

Sources

Personal protective equipment for handling N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The following guide is a synthesis of safety data from structurally analogous compounds and established principles of laboratory safety. It is imperative that a thorough, site-specific risk assessment is performed by qualified personnel before handling this compound. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Given the absence of specific toxicological data for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a conservative approach to handling is paramount. The hazard profile is extrapolated from its core structural motifs: the N-(4-ethoxyphenyl)acetamide (phenacetin) analogue, the propanamide linker, and the 1,2,4-triazole ring.

  • N-(4-ethoxyphenyl) Moiety: Structurally similar compounds, such as Phenacetin, are classified as harmful if swallowed and are suspected carcinogens[1][2]. They can also cause skin and eye irritation[1].

  • 1,2,4-Triazole Moiety: The 1,2,4-triazole ring and its derivatives are known to be eye irritants and may pose reproductive and developmental risks[3][4][5][6]. Inhalation and dermal absorption are potential routes of exposure[3][5]. Some triazole compounds are also considered to have carcinogenic potential[4].

  • Propanamide Linker: Propanamide itself can cause irritation to the skin, eyes, and respiratory tract[7][8]. If the compound is a powder, dust inhalation should be avoided[7][9].

Based on this composite analysis, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide should be handled as a substance that is potentially harmful if ingested, a skin and eye irritant, a respiratory tract irritant, and a potential carcinogen and reproductive toxin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

PPE Category Item Specifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldProtects against splashes and, if the material is a powder, airborne particles that could cause serious eye irritation[5][7][10]. A face shield should be worn when there is a significant splash potential[11].
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact[12]. Given the potential for dermal absorption, gloves should be inspected before use and changed immediately if contaminated[7].
Body Protection Flame-Resistant Lab CoatA lab coat, preferably flame-resistant, should be worn to protect skin and clothing from accidental spills.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid form should be conducted in a certified chemical fume hood to control dust and vapor exposure[7][9]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary[10].
Foot Protection Closed-Toe ShoesMust be worn at all times in the laboratory to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

The following procedural workflow is designed to ensure safe handling at every stage.

Preparation and Handling
  • Pre-Handling: Before beginning work, ensure that the chemical fume hood is operational and that all necessary PPE is available and in good condition. An emergency eyewash station and safety shower must be readily accessible.

  • Dispensing: All weighing and dispensing of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide should be performed inside a chemical fume hood to minimize inhalation risk[7][9]. If the compound is a solid, handle it gently to avoid generating dust[13].

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[9][13]. Decontaminate all work surfaces.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation: For a large spill, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance[14]. If the substance is a solid, it can be carefully swept up, taking care to avoid creating dust[5].

  • Cleanup: All materials used for cleanup, including contaminated absorbents and PPE, must be collected in a sealed, labeled container for disposal as hazardous waste[14].

Disposal Plan: Compliant and Safe

The disposal of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[14].

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container[14]. The label should include the chemical name and all associated hazard warnings.

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed professional waste disposal service[14][15]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[14].

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste[14].

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Verify Fume Hood & PPE Verify Fume Hood & PPE Access Emergency Equipment Access Emergency Equipment Verify Fume Hood & PPE->Access Emergency Equipment Weigh & Dispense Weigh & Dispense Access Emergency Equipment->Weigh & Dispense Prepare Solution Prepare Solution Weigh & Dispense->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Wash Hands Wash Hands Decontaminate Surfaces->Wash Hands Segregate Hazardous Waste Segregate Hazardous Waste Wash Hands->Segregate Hazardous Waste Label & Seal Container Label & Seal Container Segregate Hazardous Waste->Label & Seal Container Arrange Professional Disposal Arrange Professional Disposal Label & Seal Container->Arrange Professional Disposal

Caption: Safe Handling Workflow Diagram

References

  • Benchchem. Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • ChemicalBook. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. (2024-11-12).
  • ECHEMI.
  • Carl ROTH.
  • Government of Canada.
  • Spectrum Chemical.
  • thinkSRS.com. Material Safety Data Sheet - Phenacetin MSDS. (2005-10-10).
  • Unknown Source.
  • ILO and WHO. ICSC 0682 - 1,2,4-TRIAZOLE. (2021).
  • GazFinder. propanamide (C3H7NO).
  • Unknown Source. 2-Hydroxy-2-methyl-N-(piperidin-4-yl)
  • AK Scientific, Inc. N,2-Dimethyl-3-(methylamino)
  • Santa Cruz Biotechnology.
  • Unknown Source.
  • Cayman Chemical.
  • Carl ROTH.
  • Benchchem. Personal protective equipment for handling GLP-1(9-36)amide.
  • BASF Agro.
  • Thermo Fisher Scientific Chemicals, Inc.
  • Santa Cruz Biotechnology.
  • Unknown Source. Personal Protective Equipment for Fragrance Oil. (2022-07-04).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. (2021-09).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.